Methyl 3-amino-5-iodo-2-thiophenecarboxylate
Description
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Properties
IUPAC Name |
methyl 3-amino-5-iodothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHQIMLGNJWRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670364 | |
| Record name | Methyl 3-amino-5-iodothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670364 | |
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Molecular Weight |
283.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942589-45-9 | |
| Record name | 2-Thiophenecarboxylic acid, 3-amino-5-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942589-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-5-iodothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-amino-5-iodothiophene-2-carboxylate | |
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Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-amino-5-iodo-2-thiophenecarboxylate: A Key Heterocyclic Building Block
Executive Summary: Methyl 3-amino-5-iodo-2-thiophenecarboxylate (CAS No. 942589-45-9) is a substituted thiophene derivative of significant interest to the pharmaceutical and materials science sectors. Thiophene-based scaffolds are considered "privileged pharmacophores" in medicinal chemistry due to their bioisosteric relationship with phenyl groups and their prevalence in numerous FDA-approved drugs.[1] This guide provides a comprehensive overview of the chemical identity, physicochemical properties, synthesis, and applications of this versatile building block. Particular emphasis is placed on its role as a precursor in the synthesis of complex molecular architectures, leveraging the reactivity of its functional groups— a nucleophilic amine, a modifiable ester, and a strategically placed iodine atom ripe for cross-coupling reactions. Safety and handling protocols, derived from data on closely related analogs, are also presented to ensure its effective and safe utilization in a research setting.
Chemical Identity and Physicochemical Properties
This compound is a poly-functionalized five-membered heterocyclic compound. The arrangement of an amino group and a methyl ester on adjacent carbons, combined with an iodine atom at the 5-position, makes it a highly valuable and reactive intermediate in organic synthesis. Its core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 942589-45-9 | [2] |
| Molecular Formula | C₆H₆INO₂S | [2] |
| Molecular Weight | 283.08 g/mol | [2] |
| IUPAC Name | methyl 3-amino-5-iodothiophene-2-carboxylate | N/A |
| InChI Key | UCHQIMLGNJWRBI-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC(=O)C1=C(C=C(S1)I)N | N/A |
| Appearance | Not explicitly available; related compounds are white to brown crystalline powders. | [3] |
| Purity | Typically available at ≥98% | [2] |
| Solubility | Expected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and THF. Slightly soluble in water. | |
| Melting Point | Data not available. The non-iodinated precursor, methyl 3-amino-2-thiophenecarboxylate, has a melting point of 62-64 °C. | |
| Boiling Point | Data not available. The non-iodinated precursor has a boiling point of 100-102 °C at 0.1 mmHg. |
Synthesis and Mechanistic Considerations
The direct synthesis of this compound is not widely reported in standard literature. However, a robust and logical synthetic strategy involves a two-step process: first, the synthesis of the precursor methyl 3-amino-2-thiophenecarboxylate, followed by regioselective iodination.
Step 1: Synthesis of Methyl 3-amino-2-thiophenecarboxylate
The most common and efficient method for constructing the 2-aminothiophene core is the Gewald reaction , a multicomponent reaction that combines a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. For the synthesis of methyl 3-amino-2-thiophenecarboxylate, a variation of this reaction using methyl thioglycolate and 2-chloroacrylonitrile is employed.
References
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-amino-5-iodo-2-thiophenecarboxylate
This guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-amino-5-iodo-2-thiophenecarboxylate, a key intermediate in the development of various pharmaceutical and therapeutic agents. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of Substituted Thiophenes
Thiophene derivatives are a cornerstone in medicinal chemistry, renowned for their versatile biological activities. The strategic functionalization of the thiophene ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, selectivity, and pharmacokinetic profile. This compound serves as a critical building block, providing a scaffold for the introduction of further molecular complexity, often leading to the discovery of novel therapeutic agents.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached in a two-step sequence, beginning with the preparation of the precursor, Methyl 3-amino-2-thiophenecarboxylate, followed by a regioselective iodination. This strategy allows for a more controlled and higher-yielding process compared to a one-pot synthesis.
Part I: Synthesis of Methyl 3-amino-2-thiophenecarboxylate
The Gewald reaction stands as a classic and efficient method for the synthesis of 2-aminothiophenes. This multi-component reaction utilizes an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a basic catalyst. For the synthesis of Methyl 3-amino-2-thiophenecarboxylate, a variation of the Gewald reaction starting from methyl thioglycolate and 2-chloroacrylonitrile is a well-established and reliable method.[1]
Reaction Scheme:
Caption: Synthesis of the precursor, Methyl 3-amino-2-thiophenecarboxylate.
Experimental Protocol:
-
Reaction Setup: To a solution of sodium methoxide (10.8 g, 200 mmol) in methanol (90 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add methyl thioglycolate (10.6 g, 100 mmol) at 0°C.
-
Addition of 2-Chloroacrylonitrile: Add a solution of 2-chloroacrylonitrile (8.75 g, 100 mmol) in methanol (10 mL) dropwise to the reaction mixture at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Add water (50 mL) to the residue and extract with ethyl acetate (4 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield Methyl 3-amino-2-thiophenecarboxylate.[1]
Part II: Regioselective Iodination
The introduction of an iodine atom at the C5 position of the thiophene ring is achieved through electrophilic aromatic substitution. The amino group at the C3 position is an activating group, directing the incoming electrophile to the ortho and para positions. In this case, the C5 position is electronically favored for substitution. A common and effective method for this transformation is the use of N-Iodosuccinimide (NIS) in a suitable solvent.
Reaction Scheme:
Caption: Regioselective iodination to yield the final product.
Experimental Protocol:
-
Reaction Setup: Dissolve Methyl 3-amino-2-thiophenecarboxylate (1.57 g, 10 mmol) in acetonitrile (50 mL) in a round-bottom flask protected from light.
-
Addition of NIS: Add N-Iodosuccinimide (2.25 g, 10 mmol) portion-wise to the solution at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL). Extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
In-depth Characterization of this compound
Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques and physical property measurements is employed.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₆H₆INO₂S |
| Molecular Weight | 283.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in the range of 110-120°C (based on similar structures) |
Spectroscopic Analysis
1H NMR Spectroscopy:
The proton NMR spectrum provides valuable information about the structure of the molecule. The expected chemical shifts (δ) in CDCl₃ are:
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.8 | Singlet | 3H |
| -NH₂ | ~5.0-6.0 (broad) | Singlet | 2H |
| Thiophene-H | ~7.5 | Singlet | 1H |
The singlet for the thiophene proton confirms the substitution at the C5 position, as there are no adjacent protons to cause splitting. The broadness of the amino proton signal is due to quadrupole broadening and potential hydrogen exchange.
13C NMR Spectroscopy:
The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The expected chemical shifts (δ) in CDCl₃ are:
| Carbon | Chemical Shift (ppm) |
| -OCH₃ | ~52 |
| C5 (C-I) | ~75 |
| C2 (C-COOCH₃) | ~110 |
| C4 | ~130 |
| C3 (C-NH₂) | ~150 |
| C=O | ~165 |
The carbon attached to the iodine (C5) is expected to be significantly shielded compared to an unsubstituted thiophene.
Mass Spectrometry (MS):
Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 283. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 252, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 224. The isotopic pattern of iodine (127I is 100% abundant) will be clearly visible.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3300 | Two bands, characteristic of a primary amine |
| C-H Stretch (aromatic) | ~3100 | |
| C=O Stretch (ester) | ~1700 | Strong absorption |
| C=C Stretch (thiophene) | 1600-1450 | |
| C-N Stretch | 1350-1250 | |
| C-O Stretch (ester) | 1250-1000 |
Safety and Handling
This compound and its precursors should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. N-Iodosuccinimide is a light-sensitive and moisture-sensitive reagent and should be handled accordingly.
Conclusion
This guide outlines a reliable and well-documented approach to the synthesis and characterization of this compound. The provided protocols are robust and can be readily implemented in a standard organic chemistry laboratory. The detailed characterization data serves as a benchmark for researchers to confirm the successful synthesis of this valuable building block, paving the way for its application in the discovery of new and innovative therapeutic agents.
References
Spectroscopic Characterization of Methyl 3-amino-5-iodo-2-thiophenecarboxylate: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic profile of Methyl 3-amino-5-iodo-2-thiophenecarboxylate, a key intermediate in medicinal chemistry and materials science. The document is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines robust experimental protocols for acquiring this data, ensuring reproducibility and accuracy.
Introduction: The Significance of Spectroscopic Analysis
This compound (Figure 1) is a substituted thiophene derivative with significant potential in the synthesis of novel therapeutic agents and functional materials. Its structural elucidation and purity assessment are paramount for any downstream application. Spectroscopic techniques provide a non-destructive and highly informative approach to confirm the molecular structure and identify potential impurities. This guide will delve into the expected spectroscopic signatures of this compound and the methodologies to obtain them.
Figure 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.3 - 7.5 | Singlet | 1H | Thiophene C4-H | The lone proton on the thiophene ring is expected to be a singlet. Its chemical shift is influenced by the electron-donating amino group and the deshielding effect of the iodine atom. |
| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad singlet that is exchangeable with D₂O. The chemical shift can vary depending on the solvent and concentration. |
| ~ 3.8 | Singlet | 3H | -OCH₃ | The methyl ester protons will appear as a sharp singlet in a typical region for this functional group. |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 | C=O | The carbonyl carbon of the ester is expected in this downfield region. |
| ~ 150 | C3-NH₂ | The carbon attached to the electron-donating amino group will be significantly shielded. |
| ~ 135 | C4-H | The protonated carbon of the thiophene ring. |
| ~ 105 | C2-COOCH₃ | The carbon bearing the ester group. |
| ~ 80 | C5-I | The carbon attached to the iodine atom will experience a strong shielding effect (heavy atom effect). |
| ~ 52 | -OCH₃ | The carbon of the methyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3450 - 3300 | Medium-Strong, Doublet | Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching |
| 1680 - 1660 | Strong | Ester (-C=O) | C=O Stretching |
| 1600 - 1550 | Medium | Amine (-NH₂) | N-H Bending |
| ~ 1500 | Medium | Thiophene Ring | C=C Stretching |
| 1250 - 1200 | Strong | Ester (C-O) | C-O Stretching |
| ~ 500 | Weak-Medium | Iodo-Thiophene | C-I Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Rationale |
| 283 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₆H₆INO₂S). The presence of iodine (¹²⁷I) will result in a monoisotopic peak. |
| 252 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 224 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 156 | [M - I]⁺ | Loss of the iodine atom. |
| 127 | [I]⁺ | Iodine cation, which is a common fragment in iodo-containing compounds. |
Experimental Protocols
Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectroscopic data.
General Workflow for Spectroscopic Characterization
Caption: General workflow for the spectroscopic characterization of a chemical compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~1.5 seconds.
-
Spectral Width: -10 to 220 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction.
-
Use software to identify and label the major absorption peaks.
-
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
The solution may be directly infused into the mass spectrometer or injected via a liquid chromatography system.
-
-
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂) Flow and Temperature: Optimize for the specific instrument to ensure efficient desolvation.
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺ (m/z 284 in this case).
-
Analyze the fragmentation pattern to support the proposed structure.
-
Conclusion
The spectroscopic data presented in this guide, although predictive, provides a robust framework for the characterization of this compound. By following the detailed experimental protocols, researchers can confidently acquire high-quality data to verify the identity and purity of this important chemical intermediate. The convergence of the predicted and experimental data will provide unequivocal structural confirmation, a critical step in any research and development endeavor.
Physical and chemical properties of substituted aminothiophenes
An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Aminothiophenes
Abstract
Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[1][2] Their versatile synthetic accessibility, primarily through the robust Gewald reaction, combined with a rich and tunable chemical reactivity, makes them indispensable building blocks for drug discovery and materials science.[3][4][5] This guide provides an in-depth exploration of the fundamental physical and chemical properties of substituted aminothiophenes, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind synthetic choices, explore the nuances of their structural and electronic characteristics, and elucidate how these properties govern their reactivity and ultimate application.
The Synthetic Cornerstone: The Gewald Reaction
The vast majority of substituted 2-aminothiophenes are synthesized via the Gewald reaction, a one-pot, multi-component condensation that has remained the most versatile and widely used method since its discovery.[6][7][8] Its prominence stems from the use of readily available starting materials, mild reaction conditions, and the ability to generate highly functionalized thiophene cores in a single step.[3][7]
The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base catalyst.[6]
Reaction Mechanism and Rationale
Understanding the mechanism is key to optimizing conditions and predicting outcomes. The process is a sequence of condensation, sulfur addition, and cyclization.[6][7]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate, which is the electrophilic component. The choice of base (often a secondary amine like morpholine or diethylamine) is critical; it must be strong enough to deprotonate the active methylene compound without promoting unwanted side reactions.[6]
-
Michael Addition of Sulfur: The elemental sulfur (typically in its S₈ crown form) is activated by the base to form a nucleophilic polysulfide species. The exact mechanism of sulfur addition is complex and still debated, but it is understood to involve a nucleophilic attack on the β-carbon of the unsaturated nitrile intermediate.[9]
-
Ring Closure and Tautomerization: The resulting sulfur-adduct undergoes an intramolecular cyclization via attack of the sulfur anion onto the nitrile carbon. Subsequent tautomerization of the imine intermediate leads to the formation of the stable, aromatic 2-aminothiophene ring. The final aromatization step provides a strong thermodynamic driving force for the reaction.[6][9]
Caption: The mechanistic pathway of the Gewald aminothiophene synthesis.
Standard Experimental Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
This protocol describes a typical Gewald synthesis. The self-validating nature of this procedure lies in the visual cues (dissolution of sulfur) and the straightforward purification by recrystallization, which yields a product whose identity can be confirmed by standard analytical techniques (e.g., melting point, NMR).
Materials:
-
Acetophenone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (2.0 eq)
-
Ethanol (solvent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), and ethanol.
-
Addition of Reagents: Begin stirring the mixture and add elemental sulfur (1.1 eq).
-
Catalyst Addition: Slowly add morpholine (2.0 eq) to the suspension. The base catalyzes the initial condensation and helps to solubilize the sulfur, which is a key indicator of reaction initiation.
-
Reaction: Gently heat the mixture to reflux (approx. 60-70°C) and maintain for 2-3 hours. The reaction is often monitored by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual impurities, and dry. The crude product can be further purified by recrystallization from ethanol to yield the final product as a crystalline solid.[10]
Physical and Structural Properties
The physical properties of substituted aminothiophenes are dictated by the interplay between the aromatic thiophene core, the amino group, and the nature of the various substituents.
Molecular and Crystal Structure
X-ray crystallography studies reveal that the thiophene ring is planar, a consequence of its aromaticity.[11][12][13] A key structural feature in many 2-amino-3-aroylthiophenes is the formation of a strong intramolecular hydrogen bond between one of the N-H protons of the amino group and the carbonyl oxygen of the adjacent aroyl group.[11][12] This interaction creates a pseudo-six-membered ring, which imparts significant conformational rigidity to the molecule and holds the aroyl group nearly coplanar with the thiophene ring.[11][12][13] This planarity and conformational lock are critical for the molecule's interaction with biological targets, such as enzyme active sites or receptors.[14]
Tautomerism
2-Aminothiophenes can theoretically exist in equilibrium with their 2-iminodihydrothiophene tautomeric form.[15][16] However, due to the significant energetic stability afforded by the aromaticity of the thiophene ring, the amino tautomer is overwhelmingly favored under normal conditions.[17][18] This stability is a defining characteristic of their chemistry, distinguishing them from non-aromatic enamines.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and routine characterization of these compounds.
| Property | Technique | Typical Observation and Interpretation |
| Proton Signals | ¹H NMR | NH₂ Protons: A broad singlet typically between δ 4.0-7.0 ppm. Thiophene Ring Proton: If present (at C5), a singlet around δ 6.3-7.5 ppm. Substituent Protons: Signals corresponding to alkyl or aryl groups at other positions.[10] |
| Carbon Signals | ¹³C NMR | C2 (Amino-bearing): Typically shielded, appearing at ~160 ppm. Other Ring Carbons: Resonances in the aromatic region (δ 100-150 ppm). |
| Functional Groups | IR Spectroscopy | N-H Stretch: Two characteristic sharp bands in the 3300-3500 cm⁻¹ region for the primary amine. C=O Stretch: A strong band around 1710 cm⁻¹ if a carbonyl group is present.[10] C≡N Stretch: A sharp, medium intensity band around 2200 cm⁻¹ for nitrile derivatives. |
| Electronic Transitions | UV-Vis | Typically show strong absorptions in the UV region (250-400 nm) corresponding to π→π* transitions within the conjugated aromatic system. |
Table 1: Summary of characteristic spectroscopic data for substituted 2-aminothiophenes.
Chemical Properties and Reactivity
The chemical reactivity of substituted aminothiophenes is governed by the electronic nature of the thiophene ring, which is heavily modulated by its substituents.
Electronic Properties: An Electron-Rich Core
Thiophene is an electron-rich aromatic heterocycle, more reactive towards electrophiles than benzene.[18][19][20] The presence of the amino group at the C2 position, a powerful electron-donating group (EDG) through resonance, further enhances the electron density of the ring, making it highly activated for electrophilic substitution.[20] Conversely, the presence of electron-withdrawing groups (EWGs) like esters or nitriles at the C3 position, common in Gewald products, deactivates the ring. The overall reactivity is a balance of these competing effects.
Computational studies, such as Density Functional Theory (DFT), show that the Highest Occupied Molecular Orbital (HOMO) is typically localized over the thiophene ring and the nitrogen atom, confirming this region as the primary site for electrophilic attack.[21][22] The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.[21][22]
Caption: Influence of substituents on the electronic properties and reactivity of the aminothiophene ring.
Key Reaction Classes
-
Electrophilic Aromatic Substitution: The most important reaction of the thiophene ring. The powerful activating and ortho-, para-directing effect of the C2-amino group directs incoming electrophiles primarily to the C5 position, which is para to the amino group and typically the most nucleophilic site, unless sterically hindered. Halogenation, nitration, and sulfonation can be achieved, though the high reactivity often requires mild conditions to prevent polysubstitution or degradation.[3]
-
Reactions of the Amino Group: The nucleophilic amino group readily undergoes a variety of transformations.
-
N-Acylation/N-Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy in drug design to modulate properties like solubility and hydrogen bonding capacity.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines (Schiff bases), which are versatile intermediates for further elaboration.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of substituents.
-
-
Cyclization and Annulation Reactions: 2-Aminothiophenes are invaluable synthons for constructing fused heterocyclic systems. For example, reaction of a 2-amino-3-ester derivative with formamide can lead to the formation of thieno[2,3-d]pyrimidines, a scaffold found in many kinase inhibitors and other pharmaceuticals.[7][23]
Synthesis and Analysis Workflow
The journey from starting materials to a fully characterized substituted aminothiophene follows a logical and systematic workflow, crucial for ensuring purity and confirming structure in a research or drug development setting.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ijpbs.com [ijpbs.com]
- 11. Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives [mdpi.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scienceinfo.com [scienceinfo.com]
- 16. Tautomer - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thiophene - Wikipedia [en.wikipedia.org]
- 19. download.e-bookshelf.de [download.e-bookshelf.de]
- 20. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
IUPAC name for C6H6INO2S
An In-depth Technical Guide to the Synthesis, Characterization, and Applications of Iodonitrobenzenesulfonamide Isomers (C6H6INO2S)
Abstract
The molecular formula C6H6INO2S corresponds to a class of substituted aromatic compounds known as iodonitrobenzenesulfonamides. These molecules, featuring iodo, nitro, and sulfonamide functional groups on a benzene ring, represent significant scaffolds in synthetic chemistry and drug development. The specific arrangement of these substituents gives rise to numerous positional isomers, each with unique physicochemical properties and reactivity profiles. This technical guide provides a comprehensive overview of the synthetic pathways, analytical characterization, and potential applications of these compounds, with a focus on the underlying chemical principles and experimental methodologies. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science.
Unraveling the Isomeric Landscape of C6H6INO2S
The chemical formula C6H6INO2S describes a benzene ring (C6H4) substituted with three key functional groups:
-
An Iodo group (-I)
-
A Nitro group (-NO2)
-
A Sulfonamide group (-SO2NH2)
The hydrogen count (H6) is satisfied by the four protons on the benzene ring and the two protons of the sulfonamide group. The systematic naming of these compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1] The principal functional group, sulfonamide, is assigned the highest priority, and its position on the ring is designated as location '1'. The remaining substituents are then numbered to give them the lowest possible locants.
For example, some of the possible isomers include:
-
2-Iodo-3-nitrobenzenesulfonamide
-
2-Iodo-4-nitrobenzenesulfonamide
-
3-Iodo-4-nitrobenzenesulfonamide
-
4-Iodo-2-nitrobenzenesulfonamide
-
4-Iodo-3-nitrobenzenesulfonamide
-
2-Iodo-5-nitrobenzenesulfonamide
The distinct electronic and steric effects of each functional group significantly influence the overall properties and reactivity of each isomer. The nitro group is strongly electron-withdrawing, the iodo group is a weak deactivator, and the sulfonamide group is also electron-withdrawing. The relative positioning of these groups dictates the molecule's dipole moment, solubility, crystal packing, and potential as a synthetic intermediate.
Strategic Synthesis of Iodonitrobenzenesulfonamides
The synthesis of a specific iodonitrobenzenesulfonamide isomer requires a carefully planned multi-step sequence, as the direct substitution of all three groups onto a benzene ring in a controlled manner is not feasible. The order of introduction of the functional groups is critical to ensure the desired regioselectivity, governed by the directing effects of the substituents already present on the ring.
A common and logical synthetic approach involves the modification of a readily available starting material, such as a substituted nitroaniline or toluene derivative. Below is a representative, field-proven workflow for the synthesis of an isomer like 2-methyl-5-nitrobenzenesulfonamide, a key precursor from which an iodo-substituted analog could potentially be derived through subsequent reactions like Sandmeyer iodination of the corresponding amine.
Experimental Protocol: Synthesis of a Nitrobenzenesulfonamide Precursor
This protocol outlines the synthesis of 2-methyl-5-nitrobenzenesulfonyl chloride, a key intermediate that can be converted to the corresponding sulfonamide. This process is analogous to what would be required for an iodo-containing starting material.
Objective: To synthesize 2-methyl-5-nitrobenzenesulfonyl chloride from p-nitrotoluene via chlorosulfonation.
Materials:
-
p-Nitrotoluene
-
Chlorosulfonic acid (HSO3Cl)
-
Dichloromethane (CH2Cl2) or other suitable organic solvent
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and fume hood
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), dissolve p-nitrotoluene in the organic solvent (e.g., dichloromethane). Cool the mixture in an ice bath to 0-5°C.
-
Chlorosulfonation: Slowly add chlorosulfonic acid (1.2-1.5 equivalents) to the stirred solution via the dropping funnel, ensuring the temperature does not exceed 10°C.[2] The addition is highly exothermic and produces HCl gas.
-
Causality Note: The use of excess chlorosulfonic acid ensures complete conversion of the starting material. The reaction is performed at low temperature to minimize side reactions and degradation of the product.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Carefully pour the reaction mixture over crushed ice to quench the excess chlorosulfonic acid. The product will be in the organic layer.
-
Purification: Separate the organic layer and wash it sequentially with cold deionized water (2-3 times) to remove any remaining acid. Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude 2-methyl-5-nitrobenzenesulfonyl chloride.[2]
-
Amidation (Conversion to Sulfonamide): The resulting sulfonyl chloride can be converted to the sulfonamide by reacting it with aqueous ammonia or another amine source.
Synthesis Workflow Diagram
The following diagram illustrates a generalized synthetic pathway.
References
An In-depth Technical Guide to the Reactivity and Stability of Iodinated Thiophene Derivatives
Abstract
Iodinated thiophene derivatives are indispensable building blocks in the synthesis of a vast array of functional organic materials and pharmaceuticals.[1][2] Their utility stems from the unique reactivity conferred by the carbon-iodine bond, which facilitates a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures.[3] This guide provides a comprehensive technical overview of the reactivity and stability of these pivotal compounds. We will delve into the fundamental principles governing their chemical behavior, explore key synthetic transformations with detailed, field-proven protocols, and discuss the critical aspects of their stability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of iodinated thiophenes in their synthetic endeavors.
Introduction: The Strategic Importance of Iodinated Thiophenes
The thiophene nucleus is a privileged scaffold in both medicinal chemistry and materials science, renowned for its diverse biological activities and valuable electronic properties.[1][4] The introduction of an iodine substituent onto the thiophene ring dramatically enhances its synthetic versatility. The relatively weak carbon-iodine (C-I) bond serves as a versatile handle for the introduction of a wide range of functional groups through transition metal-catalyzed cross-coupling reactions.[5][6] This has positioned iodinated thiophenes as critical intermediates in the synthesis of conjugated polymers for organic electronics, active pharmaceutical ingredients (APIs), and molecular probes.[7]
This guide will systematically explore the key facets of iodinated thiophene chemistry, from their synthesis and characteristic reactions to their inherent stability, providing a robust framework for their effective utilization in complex synthetic campaigns.
Synthesis of Iodinated Thiophenes: Establishing the Foundation
The regioselective introduction of iodine onto the thiophene ring is the crucial first step in harnessing the synthetic potential of these derivatives. Several reliable methods have been developed, each with its own advantages and substrate scope.
Direct Electrophilic Iodination
Direct iodination of thiophenes is a common and often straightforward approach. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.
Protocol: Iodination of Thiophene using N-Iodosuccinimide (NIS)
This method is favored for its mild conditions and the use of a solid, easy-to-handle iodinating agent.[3]
Materials:
-
Thiophene derivative (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.0-2.2 equiv, depending on desired degree of iodination)
-
4-Toluenesulfonic acid (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
To a stirred solution of the thiophene derivative in ethanol, add N-iodosuccinimide and a catalytic amount of 4-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature for 10-30 minutes. The reaction progress can be monitored by TLC or GC-MS.[3]
-
Upon completion, the reaction mixture can often be concentrated, and the product isolated by filtration, as the succinimide byproduct is typically soluble in the ethanolic solution.[3]
-
If necessary, an aqueous workup with sodium thiosulfate can be performed to quench any remaining iodine, followed by extraction with an organic solvent.
Causality Behind Experimental Choices:
-
NIS: A mild and selective iodinating agent.
-
4-Toluenesulfonic acid: Acts as a catalyst to activate the NIS, increasing the electrophilicity of the iodine.[3]
-
Ethanol: A green and effective solvent for this transformation.[3]
Iodination via Lithiation
For substrates that are sensitive to electrophilic conditions or when high regioselectivity is required, a two-step lithiation-iodination sequence is a powerful alternative.[8]
Protocol: Lithiation-Iodination of a Substituted Thiophene
Materials:
-
Substituted thiophene (1.0 equiv)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂) (1.2 equiv)
Procedure:
-
Dissolve the substituted thiophene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent (n-BuLi or LDA) dropwise. The choice of base can influence the site of deprotonation.[9] Stir for 30-60 minutes at -78 °C.[10]
-
Add a solution of iodine in anhydrous THF dropwise to the lithiated thiophene.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
-78 °C: Low temperature is crucial to prevent side reactions and ensure the stability of the thienyllithium intermediate.[10]
-
Anhydrous Conditions: Organolithium reagents are highly reactive towards water.
-
Iodine: A readily available and effective electrophile for trapping the organolithium species.
The Reactivity Landscape of Iodinated Thiophenes
The C-I bond in iodinated thiophenes is the focal point of their reactivity. Its relatively low bond dissociation energy makes it an excellent leaving group in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions.
Bond Dissociation Energies: A Quantitative Look at Reactivity
The reactivity of aryl halides in cross-coupling reactions is inversely correlated with the carbon-halogen bond dissociation energy (BDE). The weaker the bond, the more readily it undergoes oxidative addition to the palladium catalyst, which is often the rate-determining step.[5]
| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Cross-Coupling |
| Aryl-F | ~116 | Lowest |
| Aryl-Cl | 97.1[5] | Low |
| Aryl-Br | 84.0[5] | Moderate |
| Aryl-I | 67.0[5] | Highest |
| Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies and Relative Reactivity. |
The significantly lower BDE of the C-I bond explains the high reactivity of iodinated thiophenes compared to their chloro and bromo counterparts.[5]
Palladium-Catalyzed Cross-Coupling Reactions
Iodinated thiophenes are premier substrates for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures.
Protocol: Suzuki-Miyaura Coupling of 2-Iodothiophene with Phenylboronic Acid
Materials:
-
2-Iodothiophene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add 2-iodothiophene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Degas the solvent mixture (1,4-dioxane/water) by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Pd(OAc)₂/PPh₃: A common and effective catalytic system that forms the active Pd(0) species in situ.
-
K₂CO₃: A base is required to activate the boronic acid and facilitate the transmetalation step.
-
Dioxane/Water: A common solvent system that promotes the dissolution of both organic and inorganic reagents.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
The Sonogashira coupling is an efficient method for the synthesis of aryl alkynes.[11][12][13]
Protocol: Sonogashira Coupling of 3-Iodothiophene with Phenylacetylene
Materials:
-
3-Iodothiophene (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (solvent and base)
Procedure:
-
To a reaction flask, add 3-iodothiophene, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and amine salt.
-
Concentrate the filtrate and purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Pd(PPh₃)₂Cl₂: A stable and commonly used palladium catalyst.
-
CuI: Acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]
-
Et₃N: Serves as both the base to deprotonate the terminal alkyne and as the solvent.[12]
References
- 1. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]
- 9. Deprotonation of thiophenes using lithium magnesates [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Starting Materials for Thieno[3,2-b]pyridine Synthesis
Introduction: The Privileged Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a bicyclic heteroaromatic system comprising a thiophene ring fused to a pyridine ring.[1][2] This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its remarkable ability to bind with high affinity and selectivity to a diverse array of biological targets.[1] Its unique electronic and steric characteristics make it a valuable framework in the design of novel therapeutics.[1] Derivatives of thieno[3,2-b]pyridine have demonstrated significant potential across various therapeutic areas, including oncology as kinase inhibitors, in neuroscience as modulators of glutamate receptors, and in infectious diseases for their activity against Mycobacterium tuberculosis.[1][3][4] This guide provides a comprehensive exploration of the primary synthetic strategies for constructing this vital heterocyclic system, with a focus on the selection and rationale behind the choice of starting materials.
Strategic Approaches to Thieno[3,2-b]pyridine Synthesis
The construction of the thieno[3,2-b]pyridine scaffold can be broadly categorized into two main strategies:
-
Building the Pyridine Ring onto a Pre-existing Thiophene Core: This approach utilizes functionalized thiophene derivatives as the foundational starting material.
-
Constructing the Thiophene Ring onto a Pre-existing Pyridine Core: This strategy begins with appropriately substituted pyridine derivatives.
The choice between these strategies is often dictated by the availability of starting materials, the desired substitution pattern on the final molecule, and the overall efficiency of the synthetic route.
PART 1: Synthesis from Thiophene Derivatives
A common and versatile approach to the thieno[3,2-b]pyridine core involves the elaboration of a functionalized thiophene precursor. This strategy allows for the early introduction of substituents on the thiophene ring, which can be carried through to the final product.
The Gewald Reaction: A Powerful Tool for 2-Aminothiophene Precursors
The Gewald reaction is a cornerstone in thiophene chemistry, providing a straightforward route to polysubstituted 2-aminothiophenes, which are key intermediates for the synthesis of thieno[3,2-b]pyridines.[5][6][7][8] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5][9]
Causality Behind Experimental Choices: The reaction proceeds via an initial Knoevenagel condensation to form a stable intermediate, which then reacts with sulfur.[5] The choice of base (often a secondary amine like piperidine or morpholine) is crucial for facilitating both the initial condensation and the subsequent cyclization. Microwave irradiation has been shown to improve reaction times and yields.[5]
Experimental Protocol: Synthesis of a 2-Aminothiophene Intermediate via the Gewald Reaction [5][10]
-
Step 1: Enolate Salt Formation (if starting from a cycloalkanone). A cycloalkanone (1.0 eq) is added to a freshly prepared solution of sodium ethoxide in absolute ethanol and stirred. Ethyl formate (1.2 eq) is then added, and the mixture is stirred to form the enolate salt.
-
Step 2: Gewald Reaction. To a suspension of the enolate salt in water, cyanothioacetamide (1.0 eq) and a piperidinium acetate solution are added.
-
Step 3: Cyclization. The reaction mixture is heated at reflux until the reaction is complete (monitored by TLC).
-
Step 4: Work-up. The mixture is cooled, and the precipitated 2-aminothiophene product is collected by filtration, washed with water, and dried.
Logical Workflow for Thieno[3,2-b]pyridine Synthesis from a 2-Aminothiophene
Caption: Synthesis of the thieno[3,2-b]pyridine core starting from a Gewald reaction.
The Fiesselmann Thiophene Synthesis
Another classical method for preparing key thiophene intermediates is the Fiesselmann synthesis.[11][12] This reaction produces 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[11] These thiophene products can then be further functionalized and cyclized to form the desired thieno[3,2-b]pyridine ring system.
Causality Behind Experimental Choices: The reaction is initiated by the deprotonation of the thioglycolic acid ester, which then attacks the alkyne.[11] A subsequent intramolecular cyclization and elimination leads to the thiophene ring. The choice of base is critical for the initial deprotonation step. This method is particularly useful for accessing thiophenes with specific substitution patterns that may not be readily available through other routes.
Experimental Protocol: Fiesselmann Thiophene Synthesis [11]
-
Step 1: Initial Reaction. To a solution of an α,β-acetylenic ester (1.0 eq) in a suitable solvent (e.g., ethanol), add a thioglycolic acid ester (1.1 eq) and a base (e.g., sodium ethoxide, 1.1 eq).
-
Step 2: Cyclization. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Step 3: Work-up. Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization.
PART 2: Synthesis from Pyridine Derivatives
An alternative and equally important strategy involves the construction of the thiophene ring onto a pre-existing, functionalized pyridine scaffold. This approach is particularly advantageous when the desired substituents are more easily introduced on the pyridine ring.
Intramolecular Cyclization of Substituted Pyridines
A powerful method in this category involves the intramolecular cyclization of appropriately substituted pyridine derivatives. For instance, 3-(arylethynyl)-2-(alkylthio)pyridines can undergo electrophilic cyclization to yield thieno[2,3-b]pyridines, a related isomer.[13] A similar strategy can be envisioned for the synthesis of the thieno[3,2-b]pyridine core.
Causality Behind Experimental Choices: This approach relies on having a pyridine core with two adjacent functional groups that can react to form the thiophene ring. Often, one group is a sulfur-containing nucleophile (like a thiol) and the other is an electrophilic center or a group that can be converted into one. The choice of cyclization conditions (e.g., acid or base catalysis, transition metal catalysis) is critical for achieving high yields and selectivity.
Transition-Metal Catalyzed Cross-Coupling and Cyclization
Modern synthetic organic chemistry offers a plethora of transition-metal catalyzed reactions that can be applied to the synthesis of thieno[3,2-b]pyridines.[14][15] Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are particularly useful for introducing key fragments onto a pyridine or thiophene core, which can then undergo a subsequent intramolecular cyclization.[16][17]
For example, a 3-halopicolinonitrile can be reacted with a thioglycolate ester in a palladium-catalyzed reaction, followed by an intramolecular cyclization to form the thieno[3,2-b]pyridine ring system.[16]
Causality Behind Experimental Choices: The choice of the palladium catalyst, ligand, base, and solvent is crucial for the success of these cross-coupling reactions. The ligand plays a key role in stabilizing the active palladium species and facilitating the catalytic cycle. The base is required to activate one of the coupling partners. The subsequent cyclization step may occur spontaneously or require specific conditions, such as heating or the addition of another reagent.
Experimental Protocol: Palladium-Catalyzed Synthesis of a Thieno[3,2-b]pyridine Derivative [16]
-
Step 1: Cross-Coupling. In a reaction vessel, combine a 3-halopicolinonitrile (1.0 eq), methyl thioglycolate (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a suitable base (e.g., K₂CO₃, 2.0 eq), and a solvent (e.g., DMF).
-
Step 2: Reaction. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC).
-
Step 3: Work-up. Cool the reaction mixture, dilute it with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Step 4: Purification. The crude product is purified by column chromatography to yield the desired thieno[3,2-b]pyridine derivative.
Logical Workflow for Transition-Metal Catalyzed Thieno[3,2-b]pyridine Synthesis
Caption: A generalized workflow for the synthesis of thieno[3,2-b]pyridines via a transition-metal catalyzed pathway.
Data Summary of Synthetic Routes
| Synthetic Strategy | Starting Materials | Key Reaction | Advantages | Disadvantages |
| From Thiophene | Ketone/Aldehyde, α-Cyanoester, Sulfur | Gewald Reaction | High functional group tolerance, readily available starting materials. | Can sometimes lead to mixtures of products. |
| From Thiophene | α,β-Acetylenic Ester, Thioglycolic Acid Derivative | Fiesselmann Synthesis | Provides access to specific substitution patterns. | Requires synthesis of the acetylenic ester. |
| From Pyridine | Substituted Pyridine with adjacent functional groups | Intramolecular Cyclization | Can be very efficient for specific target molecules. | Requires synthesis of a specifically functionalized pyridine. |
| From Pyridine | Halopyridine, Thiol Reagent | Pd-Catalyzed Cross-Coupling and Cyclization | High yields and selectivity, broad substrate scope. | Cost of palladium catalyst, requires inert atmosphere. |
Conclusion
The synthesis of the thieno[3,2-b]pyridine core is a well-established field with a variety of robust and versatile methods. The choice of starting material and synthetic strategy is a critical decision that depends on the desired substitution pattern of the final product, the availability of precursors, and the desired overall efficiency of the synthesis. Both the construction of the pyridine ring onto a thiophene template and the formation of the thiophene ring on a pyridine scaffold offer powerful and complementary approaches for accessing this privileged heterocyclic system. As the demand for novel thieno[3,2-b]pyridine derivatives in drug discovery continues to grow, the development of new and improved synthetic methodologies will remain an active area of research.
References
- 1. Thieno[3,2-b]pyridine|High-Quality Research Chemical [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for Thieno[3,2-b]pyridine (HMDB0258986) [hmdb.ca]
- 3. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 12. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Technical Guide to Methyl 3-amino-5-iodo-2-thiophenecarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-iodo-2-thiophenecarboxylate (CAS No. 942589-45-9) is a polysubstituted heterocyclic compound built upon a thiophene core. Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, forming the structural basis of numerous US FDA-approved drugs.[1][2] The specific arrangement of functional groups on this molecule—an activating amino group, a versatile methyl ester, and a strategically placed iodo group—makes it a highly valuable and sought-after building block, or synthon, in the field of drug discovery and development. The metabolism of certain thiophene-containing drugs can lead to reactive metabolites, making the specific structural and metabolic pathways of new derivatives a critical area of study.[3]
This guide provides an in-depth technical overview of this compound, moving beyond a simple datasheet to offer field-proven insights into its procurement, synthesis, application, and handling. The focus is on the causality behind experimental choices, empowering researchers to leverage this reagent's full potential with scientific integrity and safety.
Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of reproducible science. The key identifiers and properties of this compound are summarized below.
References
Methodological & Application
Application Notes & Protocols: A Guide to Palladium-Catalyzed Synthesis of Biaryl Thiophenes
Introduction: The Significance of Biaryl Thiophenes
Biaryl thiophene scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, organic electronic materials, and agrochemicals.[1][2] Their unique electronic properties and ability to engage in specific biological interactions make them highly valuable targets in drug development and materials science. The construction of the carbon-carbon (C-C) bond linking the thiophene ring to another aryl group is a critical synthetic step, and palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the primary palladium-catalyzed methodologies for synthesizing biaryl thiophenes. More than a mere collection of procedures, this document elucidates the mechanistic underpinnings of these reactions, offers field-proven insights into experimental design, and provides detailed, actionable protocols for practical implementation.
Core Mechanistic Principles: The Palladium Catalytic Cycle
The remarkable efficacy of palladium catalysts in forging C-C bonds stems from their ability to cycle between Pd(0) and Pd(II) oxidation states.[3][5] This catalytic cycle, which is fundamental to reactions like Suzuki, Stille, and Heck couplings, generally proceeds through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate), inserting itself into the carbon-halogen bond. This step oxidizes palladium from Pd(0) to a Pd(II) species.[3][4]
-
Transmetalation (for Suzuki and Stille): An organometallic coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center, displacing the halide.[4][6]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[3][5]
Understanding this fundamental cycle is crucial for troubleshooting and optimizing reaction conditions. The choice of ligands, base, and solvent all play critical roles in modulating the efficiency of each step.[5][7]
Caption: General Palladium Cross-Coupling Cycle.
Key Methodologies for Biaryl Thiophene Synthesis
The Suzuki-Miyaura Coupling: The Workhorse Reaction
The Suzuki-Miyaura coupling is arguably the most widely used method for biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents (boronic acids and esters).[4][6][8]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a phosphine ligand is common. Bulky, electron-rich biarylphosphine ligands can enhance catalyst activity, enabling the use of less reactive aryl chlorides.[9][10][11]
-
Base: A base is essential to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation.[4] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used.
-
Solvent: The reaction is often performed in a mixture of an organic solvent (e.g., toluene, dioxane) and water to dissolve both the organic substrates and the inorganic base.[8][12] Micellar conditions using surfactants in water have also been developed for greener synthesis.[13]
Data Presentation: Suzuki Coupling for 2-Aryl and 2,5-Diarylthiophenes
| Entry | Thiophene Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | Dioxane/H₂O | 90 | 76 | [14] |
| 2 | 2,5-Dibromothiophene | 4-Methylphenylboronic acid | Pd(II) Complex (1) | K₂CO₃ | DMF | 100 | 95 (thermal) | [1] |
| 3 | 2,5-Dibromothiophene | Phenylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL/H₂O | 60 | 93 | [13] |
| 4 | 3-Bromothiophene | 4-Anisylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 92 | [15] |
Experimental Protocol: Synthesis of 2-Phenylthiophene via Suzuki Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromothiophenes.[13][14]
-
Vessel Preparation: To a flame-dried Schlenk flask, add 2-bromothiophene (1.0 mmol, 163 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 29 mg).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 2-phenylthiophene.
The Stille Coupling: An Alternative with Organotins
The Stille reaction couples an organic halide with an organotin (stannane) reagent.[16][17] While highly effective and tolerant of a wide array of functional groups, the primary drawback is the toxicity of the organotin compounds and byproducts, which can complicate purification.[18][19]
Causality Behind Experimental Choices:
-
Organostannane Reagent: The reactivity of the tin reagent is crucial. The rate of group transfer to palladium generally follows the order: alkynyl > vinyl > aryl > allyl ≈ benzyl >> alkyl.[18] This selectivity allows for the presence of non-transferable "dummy" ligands (like butyl) on the tin.
-
Additives: In some cases, additives like Cu(I) salts or lithium chloride can accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[17][19]
-
Solvent: Anhydrous, polar aprotic solvents like DMF, NMP, or THF are typically employed.
Caption: Experimental Workflow for Stille Coupling.
Direct C-H Arylation: An Atom-Economical Approach
More recently, direct C-H arylation has emerged as a highly attractive and sustainable strategy.[20][21] This methodology circumvents the need to pre-functionalize the thiophene ring into an organometallic reagent, instead coupling an aryl halide directly with a C-H bond of the thiophene.[22][23] This reduces step count and waste generation.
Causality Behind Experimental Choices:
-
Regioselectivity: Thiophenes are electron-rich heterocycles, and C-H activation typically occurs preferentially at the most acidic C-H bonds, which are at the α-positions (C2 and C5).[24][25]
-
Catalyst System: Palladium acetate [Pd(OAc)₂] is a common precursor.[22][23] The reaction often requires a ligand, but phosphine-free systems have also been developed.[24][25]
-
Additives: An additive, often a carboxylic acid like pivalic acid (PivOH), is frequently required.[24][26] It is believed to participate in the C-H activation step via a concerted metalation-deprotonation (CMD) pathway.
-
Base and Solvent: A carbonate or acetate base (e.g., K₂CO₃, KOAc) is used to neutralize the HX generated.[20][27] High-boiling polar aprotic solvents like DMAc or NMP are common.[20][22]
Data Presentation: Direct C-H Arylation of Thiophenes
| Entry | Thiophene Substrate | Aryl Halide | Catalyst (mol%) | Additive | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Thiophene | 4-Bromobenzonitrile | Pd(OAc)₂ (0.2) | - | KOAc | DMAc | 130 | 81 | [23] |
| 2 | 2,5-Dibromothiophene | 2-Ethyl-4-methylthiazole | PdCl(C₃H₅)(dppb) (2) | - | KOAc | DMAc | 140 | 81 | [27] |
| 3 | Thiophene | 4-Bromoanisole | Pd(II) Complex (0.2) | PivOH | K₂CO₃ | DMAc | 100 | 95 | [24][25] |
| 4 | Benzothiophene | 4-Bromotoluene | [Pd(SIPr)(cinnamyl)Cl] (0.1) | PivOH | K₂CO₃ | DMAc | 140 | 89 (conv.) | [26] |
Experimental Protocol: Synthesis of 2-(4-cyanophenyl)thiophene via Direct C-H Arylation
This protocol is based on the phosphine-free method developed by Doucet and coworkers.[23]
-
Vessel Preparation: In an oven-dried sealable tube, add 4-bromobenzonitrile (1.0 mmol, 182 mg), potassium acetate (KOAc, 2.0 mmol, 196 mg), and palladium(II) acetate [Pd(OAc)₂] (0.002 mmol, 0.45 mg).
-
Solvent and Substrate Addition: Add N,N-dimethylacetamide (DMAc, 2 mL) followed by thiophene (5.0 mmol, 421 mg, 0.4 mL). Note: A large excess of thiophene is used to favor mono-arylation.
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 130 °C. Stir for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water (25 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to obtain the product.
Troubleshooting and Final Remarks
Low yields or failed reactions in palladium-catalyzed couplings often trace back to a few common issues: inactive catalyst, presence of oxygen or moisture, or impure reagents.[7] Ensuring a properly inert atmosphere, using anhydrous solvents, and verifying the quality of the palladium source and ligands are critical first steps in troubleshooting.[7]
The choice between Suzuki, Stille, and direct C-H arylation depends on the specific synthetic goal. The Suzuki coupling offers a robust and reliable starting point for many applications. The Stille reaction can be useful when organoboron compounds are unstable or difficult to prepare. Direct C-H arylation represents the state-of-the-art in terms of efficiency and sustainability, particularly for large-scale synthesis where minimizing synthetic steps is paramount. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the power of palladium catalysis to construct valuable biaryl thiophene molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. nobelprize.org [nobelprize.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 19. Stille Coupling [organic-chemistry.org]
- 20. Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 25. Direct C-H arylation of thiophenes at low catalyst loading of a phosphine-free bis(alkoxo)palladium complex. | Semantic Scholar [semanticscholar.org]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
The Strategic Application of Methyl 3-amino-5-iodo-2-thiophenecarboxylate in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile chemical building blocks. Methyl 3-amino-5-iodo-2-thiophenecarboxylate stands out as a preeminent example of such a scaffold. Its unique trifunctional nature—a nucleophilic amine, an ester for further modification, and a strategically placed iodine atom—renders it an exceptionally valuable starting material for the synthesis of a diverse array of biologically active heterocyclic compounds. The thiophene core itself is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[1]
The true synthetic power of this molecule lies in the C-5 iodo substituent, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, providing a direct route to extensive compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on the synthesis of kinase inhibitors and anti-inflammatory agents through the construction of key heterocyclic systems like thieno[3,2-b]pyridines and thieno[2,3-d]pyrimidines.
Core Applications in Medicinal Chemistry
The primary application of this compound is as a linchpin in the synthesis of fused heterocyclic systems with proven therapeutic relevance. The inherent reactivity of the amino and ester groups, combined with the C-5 iodo handle, allows for a modular and efficient approach to complex molecular architectures.
Synthesis of Thieno[3,2-b]pyridine Derivatives: A Gateway to Kinase Inhibitors
The thieno[3,2-b]pyridine scaffold is a prominent feature in a multitude of kinase inhibitors, including those targeting Janus kinases (JAKs).[2][3] The dysregulation of JAK-STAT signaling is implicated in various inflammatory diseases and cancers, making JAK inhibitors a significant area of drug development.[4] this compound is an ideal precursor for constructing this privileged scaffold.
A common synthetic strategy involves an initial cross-coupling reaction at the C-5 position, followed by cyclization to form the pyridine ring. The Suzuki-Miyaura coupling is particularly well-suited for this initial diversification step.
Diagram 1: General Synthetic Strategy for Thieno[3,2-b]pyridine Kinase Inhibitors
Caption: Synthetic workflow for thieno[3,2-b]pyridine synthesis.
Synthesis of Thieno[2,3-d]pyrimidine Derivatives: Scaffolds for Anti-inflammatory and Anticancer Agents
The thieno[2,3-d]pyrimidine core is another critical pharmacophore in medicinal chemistry, found in compounds with anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7] The synthesis of this scaffold from this compound typically involves the reaction of the amino group with a suitable cyclizing agent, followed by functionalization of the C-5 position.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers and scientists. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous and anaerobic conditions are crucial for the success of palladium-catalyzed reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl- or heteroarylboronic acids.[8]
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent mixture to the flask.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for cross-coupling of aryl halides. |
| Base | K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step in the catalytic cycle. |
| Solvent | 1,4-Dioxane/H₂O, Toluene | Aprotic polar solvents facilitate the reaction. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Sonogashira Coupling of this compound
This protocol outlines the Sonogashira coupling of this compound with terminal alkynes to introduce alkynyl moieties at the C-5 position, a common strategy in the synthesis of kinase inhibitors.[9][10]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine, 3.0 eq)
-
Solvent (e.g., Anhydrous THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent, followed by this compound, the terminal alkyne, and the base.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-8 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂/CuI | The combination of palladium and copper is highly effective for Sonogashira coupling. |
| Base | Triethylamine, Diisopropylamine | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF | Anhydrous conditions are critical for this reaction. |
| Temperature | Room Temperature to 70 °C | Reaction is often facile at or slightly above room temperature. |
Protocol 3: Heck Coupling of this compound
The Heck reaction allows for the introduction of vinyl groups at the C-5 position, providing another avenue for molecular diversification.
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., acrylic acid ester, 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., PPh₃, 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Anhydrous DMF or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry reaction vessel, combine this compound, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the alkene.
-
Heat the reaction mixture to 80-120 °C for 6-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Conclusion and Future Perspectives
This compound is a powerhouse building block in medicinal chemistry. Its strategic functionalization allows for the efficient and modular synthesis of diverse compound libraries targeting a wide range of diseases. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile starting material. Future applications will undoubtedly see the continued use of this scaffold in the development of novel kinase inhibitors, anti-inflammatory agents, and other therapeutics, further solidifying its importance in the drug discovery pipeline.
References
- 1. Synthesis and biological activity of thieno[3,2-d]pyrimidines as potent JAK3 inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to serve as a bioisosteric replacement for phenyl rings make it an attractive starting point for the design of novel therapeutics.[1] In the realm of oncology, thiophene derivatives have emerged as a versatile class of kinase inhibitors, targeting key signaling pathways implicated in tumor growth and proliferation.[1][2] This comprehensive guide provides detailed synthetic protocols, application notes, and mechanistic insights into the development of thiophene-based kinase inhibitors, with a particular focus on thieno[2,3-d]pyrimidine derivatives targeting the Epidermal Growth Factor Receptor (EGFR) family of kinases.
Introduction: The Thiophene Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[3] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous drugs targeting kinases such as EGFR, VEGFR, and PI3K now in clinical use.[4] The thiophene ring system is a recurring motif in many of these inhibitors, valued for its ability to engage in key interactions within the ATP-binding pocket of kinases.[1]
The planarity of the thiophene ring can contribute to favorable binding interactions with the kinase active site.[1] Furthermore, the sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] A notable example of a thiophene-containing scaffold with significant clinical relevance is the thieno[2,3-d]pyrimidine core, which acts as a bioisostere of the purine ring found in ATP.[5] This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to act as competitive inhibitors of ATP binding, effectively shutting down kinase activity.
This guide will focus on a representative class of thiophene-based kinase inhibitors: 4-anilinothieno[2,3-d]pyrimidines, which have shown potent inhibitory activity against EGFR and other receptor tyrosine kinases.[6][7]
Synthetic Strategies for Thiophene-Based Kinase Inhibitors
The synthesis of functionalized thiophenes is a cornerstone of developing this class of inhibitors. Several robust synthetic methodologies are available, with the choice of route depending on the desired substitution pattern and the availability of starting materials.
The Gewald Three-Component Reaction
A particularly efficient and widely used method for the synthesis of 2-aminothiophenes is the Gewald three-component reaction.[3][8] This one-pot reaction combines a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base to afford highly functionalized 2-aminothiophenes.[3][8] These 2-aminothiophenes are versatile intermediates for the construction of more complex heterocyclic systems, including the thieno[2,3-d]pyrimidine core.[9]
Construction of the Thieno[2,3-d]pyrimidine Scaffold
The 2-aminothiophene intermediates can be readily cyclized to form the thieno[2,3-d]pyrimidine ring system. A common approach involves reaction with formamide or formic acid to yield the thieno[2,3-d]pyrimidin-4(3H)-one, which can then be chlorinated with reagents such as phosphorus oxychloride (POCl₃) to produce the key 4-chlorothieno[2,3-d]pyrimidine intermediate.[10] This activated intermediate is then amenable to nucleophilic aromatic substitution with various anilines to generate a library of 4-anilinothieno[2,3-d]pyrimidine derivatives.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative 4-anilinothieno[2,3-d]pyrimidine kinase inhibitor.
Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Intermediate 1)
This protocol is based on the Gewald three-component reaction.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
To a solution of cyclohexanone (0.01 mol) and ethyl cyanoacetate (0.01 mol) in absolute ethanol (30 mL), add elemental sulfur (0.01 mol).
-
Add morpholine (0.01 mol) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 2 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from ethanol to afford pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Synthesis of 5,6,7,8-Tetrahydrobenzo[11]thieno[2,3-d]pyrimidin-4(3H)-one (Intermediate 2)
Materials:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Intermediate 1)
-
Formamide
-
Standard laboratory glassware
-
Heating mantle
Procedure:
-
A mixture of Intermediate 1 (0.01 mol) and excess formamide (20 mL) is heated at 180-185°C for 4 hours.
-
After cooling, the reaction mixture is poured into water.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield 5,6,7,8-tetrahydrobenzo[11]thieno[2,3-d]pyrimidin-4(3H)-one.
Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[11]thieno[2,3-d]pyrimidine (Intermediate 3)
Materials:
-
5,6,7,8-Tetrahydrobenzo[11]thieno[2,3-d]pyrimidin-4(3H)-one (Intermediate 2)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Standard laboratory glassware with a reflux condenser
-
Heating mantle
Procedure:
-
A mixture of Intermediate 2 (0.01 mol) and phosphorus oxychloride (10 mL) is refluxed for 3 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is poured onto crushed ice and neutralized with a suitable base (e.g., ammonium hydroxide).
-
The precipitated solid is collected by filtration, washed with water, and dried to give 4-chloro-5,6,7,8-tetrahydrobenzo[11]thieno[2,3-d]pyrimidine.
Synthesis of N-(3-Chlorophenyl)-5,6,7,8-tetrahydrobenzo[11]thieno[2,3-d]pyrimidin-4-amine (Representative Inhibitor)
Materials:
-
4-Chloro-5,6,7,8-tetrahydrobenzo[11]thieno[2,3-d]pyrimidine (Intermediate 3)
-
3-Chloroaniline
-
Isopropanol
-
Standard laboratory glassware with a reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
A mixture of Intermediate 3 (0.01 mol) and 3-chloroaniline (0.01 mol) in isopropanol (30 mL) is refluxed for 4 hours.
-
After cooling, the precipitated solid is collected by filtration.
-
The solid is washed with isopropanol and then diethyl ether.
-
The product is dried to yield N-(3-chlorophenyl)-5,6,7,8-tetrahydrobenzo[11]thieno[2,3-d]pyrimidin-4-amine.
Characterization of the Final Compound
The synthesized inhibitor should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR (DMSO-d₆): Expected signals include aromatic protons from the anilino moiety, the pyrimidine proton, and methylene protons of the tetrahydrobenzo[b]thiophene ring. For a similar compound, N-(3-ethynylphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, characteristic peaks were observed at δ 9.77 (s, 1H, NH), 8.52 (s, 1H, H-2), 8.16 (s, 1H, Ar-H), 7.85 (d, J = 7.8 Hz, 1H, Ar-H), 7.42 (t, J = 7.8 Hz, 1H, Ar-H), 7.20 (d, J = 7.8 Hz, 1H, Ar-H), 4.22 (s, 1H, C≡CH), 2.50 (s, 3H, CH₃), 2.45 (s, 3H, CH₃).[9]
-
¹³C NMR (DMSO-d₆): Expected signals include carbons of the thieno[2,3-d]pyrimidine core, the anilino ring, and the tetrahydrobenzo[b]thiophene moiety. For a related structure, characteristic peaks can be found in the range of δ 10.8-167.4.[9]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the final compound.
Biological Evaluation: In Vitro Kinase Inhibition Assays
The inhibitory activity of the synthesized thiophene derivatives against target kinases is a critical step in their evaluation. Standard in vitro kinase assays are employed to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds.
General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol can be adapted for various kinases, including EGFR and VEGFR-2.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Synthesized inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction: a. In a 96-well plate, add the kinase, substrate, and assay buffer. b. Add the serially diluted inhibitor or DMSO (vehicle control) to the respective wells. c. Initiate the reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (typically 40 minutes at room temperature). b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (typically 30 minutes at room temperature).
-
Data Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation and Structure-Activity Relationship (SAR)
The inhibitory activities of a series of synthesized compounds are typically presented in a tabular format to facilitate comparison and SAR analysis.
Table 1: Inhibitory Activity of Representative 4-Anilinothieno[2,3-d]pyrimidine Derivatives against EGFR and HER-2 Kinases
| Compound | R | EGFR IC₅₀ (µM)[6][7] | HER-2 IC₅₀ (µM)[6][7] |
| 8a | H | 1.2 | 8.2 |
| 8b | 3-Cl | 0.6 | 3.4 |
| 8e | 3-F | 0.3 | 1.3 |
| 8f | 4-(3-fluorobenzyloxy)-3-chloro | 0.2 | 0.5 |
| 8g | 3-ethynyl | 0.4 | 2.7 |
Structure-Activity Relationship Discussion: The data in Table 1 reveals key structural features that influence the inhibitory potency of 4-anilinothieno[2,3-d]pyrimidines. The introduction of a halogen at the meta-position of the aniline ring (compounds 8b and 8e ) generally enhances activity against both EGFR and HER-2 compared to the unsubstituted analog (8a ).[6][7] Furthermore, the incorporation of a larger, more complex substituent at the 4-position of the aniline ring, such as the 4-(3-fluorobenzyloxy)-3-chloro group in compound 8f , leads to a significant increase in potency against both kinases.[6][7] This suggests that this region of the molecule can be further explored to optimize inhibitor binding. The presence of a small, electron-withdrawing group like the ethynyl substituent in compound 8g also results in potent inhibition.[6][7]
Visualization of Key Concepts
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by a competitive kinase inhibitor.
Caption: EGFR signaling pathway and the point of inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of thiophene-based kinase inhibitors.
Caption: Experimental workflow for synthesis and evaluation.
Conclusion
Thiophene derivatives, particularly those based on the thieno[2,3-d]pyrimidine scaffold, represent a rich source of novel kinase inhibitors with significant therapeutic potential. The synthetic routes to these compounds are well-established and versatile, allowing for the generation of diverse chemical libraries for screening. The protocols and application notes provided in this guide offer a solid foundation for researchers and drug development professionals to embark on the synthesis and evaluation of this promising class of anticancer agents. A thorough understanding of the underlying synthetic chemistry, coupled with robust biological evaluation, is crucial for the successful development of novel thiophene-based kinase inhibitors that can address the ongoing challenges in cancer therapy.
References
- 1. Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. tandfonline.com [tandfonline.com]
- 6. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes & Protocols: Methyl 3-amino-5-iodo-2-thiophenecarboxylate for Advanced Organic Electronics
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block for Next-Generation Semiconductors
Methyl 3-amino-5-iodo-2-thiophenecarboxylate is a highly functionalized thiophene monomer poised to play a significant role in the advancement of organic electronics. Its unique molecular architecture offers a strategic combination of reactive sites and electronically active groups, making it an ideal precursor for the synthesis of novel π-conjugated polymers. Thiophene-based materials are cornerstones of organic electronics, prized for their excellent charge transport properties, environmental stability, and synthetic versatility.[1][2] This particular monomer provides chemists and material scientists with precise control over the resulting polymer's electronic and physical properties.
The key functional groups each play a distinct and crucial role:
-
Thiophene Ring: Forms the backbone of the conjugated system, essential for charge delocalization and transport.[2]
-
Iodo Group (-I): Serves as an excellent leaving group for facile and efficient C-C bond formation via organometallic cross-coupling reactions, such as Stille and Suzuki polymerizations.[3][4] This enables the controlled synthesis of high molecular weight polymers.[5]
-
Amino Group (-NH₂): Acts as an electron-donating group, which can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer. This is critical for tuning the material's band gap and optimizing the alignment of energy levels in electronic devices.[6][7]
-
Methyl Carboxylate Group (-COOCH₃): Functions as an electron-withdrawing group, which can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[6][8] The interplay between the amino and carboxylate groups creates an intramolecular donor-acceptor character, which is a highly effective strategy for designing low band-gap polymers for organic photovoltaic (OPV) applications.[9][10]
This guide provides detailed protocols for the polymerization of this compound and its subsequent application in the fabrication of Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).
Part 1: Polymer Synthesis via Stille Cross-Coupling
Stille cross-coupling polymerization is a powerful and versatile method for synthesizing conjugated polymers.[11][12] It involves the palladium-catalyzed reaction between an organotin reagent and an organic halide. In this protocol, we will polymerize this compound with a distannylated co-monomer to create a donor-acceptor copolymer, a common strategy for high-performance organic solar cells.[4]
Logical Workflow for Polymer Synthesis
Caption: Workflow for Stille polymerization.
Detailed Experimental Protocol: Stille Polymerization
Materials:
-
This compound (Monomer A)
-
2,5-bis(trimethylstannyl)thiophene (or other suitable distannane co-monomer) (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous, degassed toluene
-
Methanol
-
Hexane (HPLC grade)
-
Chloroform (HPLC grade)
-
Argon gas supply
-
Schlenk flask and condenser
Procedure:
-
Catalyst Preparation: In a glovebox or under a strong flow of argon, add this compound (1.0 eq), the distannane co-monomer (1.0 eq), Pd₂(dba)₃ (0.015 eq), and P(o-tol)₃ (0.06 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene to the flask via cannula transfer to achieve a monomer concentration of approximately 0.1 M.
-
Reaction: Fit the flask with a condenser, and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously under a positive pressure of argon for 24-48 hours. The solution will typically darken as the polymer forms.
-
Precipitation: After cooling to room temperature, slowly pour the viscous reaction mixture into a beaker containing 500 mL of rapidly stirring methanol. A fibrous or powdered solid should precipitate.
-
Initial Purification: Continue stirring for 2 hours, then collect the crude polymer by filtration. Wash the solid with copious amounts of methanol to remove residual catalyst and oligomers.
-
Soxhlet Extraction: Dry the polymer and load it into a Soxhlet thimble. Purify the polymer by sequential extraction with methanol (to remove catalyst remnants), hexane (to remove low molecular weight oligomers), and finally chloroform (to extract the desired polymer). This multi-step washing is crucial for achieving high-purity material suitable for electronic devices.[13]
-
Final Product: Collect the dark chloroform fraction. Reduce the solvent volume using a rotary evaporator, and then precipitate the purified polymer into methanol again. Filter and dry the final product under vacuum overnight.
Part 2: Application in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic electronics, acting as switches and amplifiers.[14] The performance of an OFET is highly dependent on the quality and morphology of the semiconductor film.[15] Polymers based on thiophene derivatives are widely used as the active p-type channel material.[2][16]
OFET Device Architecture
References
- 1. Thiophene-based conjugated oligomers for organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Investigation of Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization of Thiophene-Pyridine Biaryl Monomers with the Aid of Model Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced performance of organic photovoltaic cells fabricated with a methyl thiophene-3-carboxylate-containing alternating conjugated copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 15. Fabrication of organic field effect transistor by directly grown poly(3 hexylthiophene) crystalline nanowires on carbon nanotube aligned array electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of the Amino Group on Methyl 3-amino-5-iodo-2-thiophenecarboxylate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the primary amino group of Methyl 3-amino-5-iodo-2-thiophenecarboxylate. This versatile building block is a cornerstone in the synthesis of complex heterocyclic systems for pharmaceutical and materials science applications. We will explore several key derivatization strategies, including acylation, sulfonylation, and reductive amination. For each method, we will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this important synthetic intermediate.
Introduction: The Significance of this compound
This compound is a highly functionalized thiophene derivative that serves as a valuable scaffold in organic synthesis. Its strategic placement of an amino group, a methyl ester, and an iodine atom allows for a multitude of subsequent chemical transformations. The amino group, in particular, is a prime target for derivatization, enabling the introduction of a wide array of functional groups and the construction of diverse molecular architectures. These modifications are crucial for modulating the physicochemical properties, biological activity, and therapeutic potential of the resulting compounds. For instance, derivatives of aminothiophenes are key components in the synthesis of thienopyrimidines and other fused heterocyclic systems, which have shown promise as kinase inhibitors, anti-inflammatory agents, and antimicrobials.[1][2] The presence of the iodine atom also offers a handle for cross-coupling reactions, further expanding the synthetic utility of this molecule.
This guide will focus on the practical aspects of derivatizing the 3-amino group, providing detailed protocols that have been validated and are widely applicable.
Derivatization Strategies and Protocols
The nucleophilic nature of the primary amino group on the thiophene ring allows for a variety of derivatization reactions. Below, we detail the most common and synthetically useful transformations.
Acylation: Synthesis of Amides
The formation of an amide bond via acylation is one of the most fundamental and reliable reactions for derivatizing primary amines. This transformation is typically achieved by reacting the aminothiophene with an acyl chloride or anhydride in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct.[] The resulting amides are generally stable and can serve as key intermediates or as final products with desired biological activities.
Caption: General workflow for the acylation of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM, cool the flask to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
| Derivative | Acylating Agent | Typical Yield |
| Acetamide | Acetyl chloride | 85-95% |
| Benzamide | Benzoyl chloride | 80-90% |
Sulfonylation: Synthesis of Sulfonamides
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities. The synthesis of sulfonamides from the aminothiophene is readily achieved by reaction with a sulfonyl chloride in the presence of a base, similar to acylation.[4][5]
Caption: General workflow for the sulfonylation of the aminothiophene.
-
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.2 eq)
-
Pyridine (as solvent and base)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.
-
Add benzenesulfonyl chloride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-16 hours at room temperature.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Reductive Amination: Synthesis of N-Alkyl and N-Aryl Amines
Reductive amination is a powerful and versatile method for the N-alkylation of amines.[6] It typically proceeds in a one-pot fashion where the amine and a carbonyl compound (aldehyde or ketone) first form an imine or enamine intermediate, which is then reduced in situ by a selective reducing agent.[7] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents because they are mild enough not to reduce the starting carbonyl compound but are effective at reducing the intermediate iminium ion.[6][8]
Caption: General workflow for reductive amination.
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Water, Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.1 eq), and DCE.
-
Add a few drops of glacial acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography.
-
Characterization of Derivatized Products
Confirmation of the successful derivatization is achieved through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the appearance of new signals corresponding to the added functional group (e.g., a singlet for the acetyl methyl group in the amide, or signals for the aromatic protons of the phenylsulfonyl group in the sulfonamide). The disappearance of the broad singlet for the -NH₂ protons and a shift in the thiophene ring protons are also indicative of a successful reaction.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the derivatized product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the newly formed functional group. For example, a strong C=O stretch around 1650-1680 cm⁻¹ for the amide, and S=O stretches around 1350 and 1160 cm⁻¹ for the sulfonamide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive reagents- Insufficient base- Low reaction temperature | - Use freshly distilled solvents and new reagents.- Increase the amount of base.- Increase the reaction temperature or time. |
| Formation of Side Products | - Di-acylation or di-sulfonylation- Reaction with the ester group | - Use a controlled amount of the acylating/sulfonylating agent (1.0-1.2 eq).- Run the reaction at a lower temperature. |
| Incomplete Reaction in Reductive Amination | - Inefficient imine formation- Deactivated reducing agent | - Ensure the use of an acid catalyst (e.g., acetic acid).- Use a fresh bottle of the reducing agent. Add it in portions. |
| Difficulty in Purification | - Close polarity of product and starting material | - Optimize the solvent system for column chromatography.- Consider recrystallization if the product is a solid. |
Conclusion
The derivatization of the amino group on this compound is a straightforward and effective strategy for generating a diverse library of compounds. The protocols for acylation, sulfonylation, and reductive amination described herein are robust and can be adapted for a wide range of substrates. These transformations open the door to novel molecular entities with tailored properties for applications in drug discovery and materials science, underscoring the value of this versatile thiophene building block.
References
- 1. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 4. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. "Reductive amination of (alpha) - amino acids: Solution - Phase synthes" by Rohini D'Souza [repository.rit.edu]
Synthesis of fused heterocyclic systems from functionalized thiophenes
An In-Depth Guide to the Synthesis of Fused Heterocyclic Systems from Functionalized Thiophenes
Introduction: The Thiophene Core in Modern Chemistry
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone of modern medicinal chemistry and materials science.[1][2] When fused with other heterocyclic or carbocyclic rings, it gives rise to a vast array of scaffolds with profound biological and physical properties. In drug discovery, fused thiophene systems like thieno[2,3-d]pyrimidines are recognized as bioisosteres of purines, enabling them to interact with a wide range of biological targets, leading to potent anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] In materials science, rigid, planar systems such as thieno[3,2-b]thiophenes are prized for their excellent charge-transport properties, making them key components in organic semiconductors, solar cells, and light-emitting diodes (OLEDs).[6][7][8][9]
The immense utility of these fused systems has driven the development of diverse and sophisticated synthetic strategies. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal methodologies for constructing these valuable molecular architectures, moving from classical annulation reactions to modern metal-catalyzed transformations. We will explore the causality behind key experimental choices and provide detailed, field-proven protocols for the synthesis of representative fused thiophene systems.
Part 1: Classical Annulation and Cyclization Strategies
The most established route to fused thiophenes involves the construction of a new ring onto a pre-functionalized thiophene precursor. This "annulation" approach is powerful due to its reliability and the wide availability of starting materials.
The Gewald Reaction: A Versatile Gateway to Fused Systems
The Gewald three-component reaction is arguably the most important method for preparing polysubstituted 2-aminothiophenes, which are ideal precursors for a multitude of fused heterocycles.[10][11][12]
Causality & Expertise: The power of the Gewald reaction lies in its convergence. In a single pot, it combines a ketone or aldehyde, an activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur to assemble a highly functionalized thiophene.[13] The resulting 2-amino-3-cyano (or 3-carbalkoxy) thiophene is a "self-validating" intermediate for further cyclization. It possesses a nucleophilic amine and an adjacent electrophilic nitrile/ester group—a perfect arrangement for intramolecular or intermolecular reactions to form an adjacent fused ring.
Protocol 1: General Procedure for the Gewald Synthesis of a 2-Aminothiophene
This protocol describes the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a common precursor for thienopyrimidines.
Reagents & Equipment:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental Sulfur (S₈)
-
Morpholine (base catalyst)
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Ice bath
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask, add cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (50 mL).
-
Stir the mixture at room temperature and add elemental sulfur (0.1 mol, 3.2 g) in one portion.
-
Slowly add morpholine (0.1 mol) dropwise to the stirred suspension. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux (approximately 60-70°C) with continuous stirring for 2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a crystalline solid.
Synthesis of Thieno[2,3-d]pyrimidines: Bioactive Purine Analogs
Thieno[2,3-d]pyrimidines are of immense interest due to their structural similarity to adenine and guanine, allowing them to act as inhibitors for enzymes like kinases, which are crucial targets in oncology.[3][14][15] The most direct synthesis involves the cyclization of the 2-aminothiophene precursors from the Gewald reaction.
Causality & Expertise: The choice of the cyclizing agent determines the substitution pattern on the newly formed pyrimidine ring. Using formamide leads to an unsubstituted 4-amino group, while reacting with formic acid followed by dehydration yields a 4-oxo (or 4-hydroxy) group. This modularity is critical in drug discovery for fine-tuning the structure-activity relationship (SAR).
Protocol 2: Synthesis of a Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Reagents & Equipment:
-
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (from Protocol 1)
-
Formamide
-
Round-bottom flask with a distillation head and thermometer
-
Heating mantle or sand bath
Step-by-Step Methodology:
-
Place the 2-aminothiophene precursor (0.05 mol) in a 100 mL round-bottom flask.
-
Add an excess of formamide (30 mL).
-
Heat the mixture to 180-190°C under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by observing the cessation of ethanol distillation.
-
Cool the reaction mixture to room temperature. A solid product will typically precipitate.
-
Add water (50 mL) to the flask and stir to break up the solid mass.
-
Collect the crude product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like DMF or acetic acid.
Diagram 1: Workflow from Gewald Reaction to Fused Thienopyrimidines
Caption: General synthetic pathway from Gewald reactants to fused thienopyrimidines.
Part 2: Modern Approaches via Metal-Catalyzed C–H Activation
While classical methods are robust, they often require multi-step sequences to install the necessary functional groups. Modern transition-metal catalysis, particularly palladium-catalyzed C–H activation, offers a more atom- and step-economical approach to constructing complex fused systems.[16][17][18]
Causality & Expertise: The logic behind C–H activation is to bypass traditional functional group manipulations (e.g., halogenation followed by cross-coupling). A transition metal catalyst, typically palladium, can selectively cleave a "non-activated" C–H bond on the thiophene ring and replace it with a new C–C or C-heteroatom bond in a single step.[19][20] The choice of ligand and oxidant is critical; ligands stabilize the active catalytic species and influence selectivity, while the oxidant is often required to regenerate the active catalyst in the catalytic cycle. This strategy provides direct access to polycyclic aromatic hydrocarbons (PAHs) and other complex topologies that are difficult to access otherwise.[19]
Protocol 3: Palladium-Catalyzed Catellani-Type Annulation to Synthesize a Thiophene-Fused Polyaromatic
This protocol is based on a reported method for accessing naphtho[2,1-b]thiophene derivatives via a tandem Heck coupling/double C–H bond activation pathway.[19]
Reagents & Equipment:
-
3-Bromothiophene derivative (starting material)
-
Aryl Iodide (coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
Triphenylphosphine (PPh₃) (ligand)
-
Norbornadiene (NBD) (transient mediator)
-
Cesium carbonate (Cs₂CO₃) (base)
-
1,4-Dioxane (anhydrous solvent)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (10 mol%), PPh₃ (10 mol%), and Cs₂CO₃ (3.0 equiv).
-
Reagent Addition: To the tube, add the 3-bromothiophene derivative (1.0 equiv, e.g., 0.20 mmol), the aryl iodide (1.2 equiv), and norbornadiene (2.0 equiv).
-
Solvent: Add anhydrous 1,4-dioxane (2 mL) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 105°C. Stir the reaction for 14 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure thiophene-fused polyaromatic product.
Table 1: Comparison of Key Synthetic Strategies
| Feature | Classical Annulation (e.g., Gewald) | Metal-Catalyzed C–H Activation |
| Principle | Stepwise construction of a new ring onto a pre-functionalized thiophene. | Direct formation of C–C or C-X bonds on the thiophene core. |
| Advantages | Reliable, scalable, uses readily available reagents, well-established procedures. | High atom and step economy, access to complex structures, milder conditions possible.[19] |
| Disadvantages | Often requires multiple synthetic steps, may generate stoichiometric waste. | Requires expensive and air-sensitive catalysts/ligands, optimization can be complex. |
| Typical Products | Thieno[2,3-d]pyrimidines, Thieno[3,2-b]thiophenes.[3][7] | Thiophene-fused PAHs, dibenzothiophenes.[16][19] |
Diagram 2: Simplified Catalytic Cycle for Pd-Catalyzed C-H Activation/Annulation
Caption: A conceptual catalytic cycle for palladium-catalyzed C-H activation and annulation.
Conclusion and Future Outlook
The synthesis of fused heterocyclic systems from functionalized thiophenes remains a vibrant and essential area of chemical research. Classical methods, particularly those stemming from the versatile Gewald reaction, continue to be workhorses for producing key medicinal scaffolds like thienopyrimidines. Concurrently, modern transition-metal-catalyzed reactions, especially direct C–H activation, have opened new avenues for creating complex, polycyclic architectures with remarkable efficiency. The choice of strategy ultimately depends on the target molecule's complexity, desired scale, and available resources. As the demand for novel therapeutics and advanced organic materials grows, the continued innovation in synthetic methodologies targeting the thiophene core will be paramount in advancing science and technology.
References
- 1. rroij.com [rroij.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives | MDPI [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 14. Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. | Semantic Scholar [semanticscholar.org]
- 15. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives | Bentham Science [benthamscience.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Heteroaryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Heteroaromatic Scaffolding with Microwave Energy
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This Nobel Prize-winning methodology is particularly indispensable in the synthesis of biaryl and heteroaryl-aryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] Heteroaryl halides, integral building blocks in drug discovery, often present unique challenges in traditional cross-coupling reactions, including lower reactivity and potential for side reactions.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction rates, increasing product yields, and improving reproducibility.[1][5][6] When applied to the Suzuki coupling of heteroaryl halides, microwave irradiation offers a powerful tool to overcome the inherent reactivity hurdles, often reducing reaction times from hours to mere minutes.[1][5] This application note provides a comprehensive guide for researchers, offering in-depth mechanistic insights, detailed protocols, and practical troubleshooting advice for the successful implementation of microwave-assisted Suzuki coupling of heteroaryl halides.
The Engine of the Reaction: Understanding the Catalytic Cycle and the Microwave Effect
The efficiency of the microwave-assisted Suzuki coupling lies in its ability to rapidly and uniformly heat the reaction mixture, a stark contrast to conventional oil bath heating. This targeted energy input significantly accelerates the key steps of the palladium-catalyzed cycle.
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three primary stages:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the heteroaryl halide (Het-X) to form a palladium(II) intermediate. The electron-rich nature of many phosphine ligands promotes this crucial step, especially for less reactive heteroaryl chlorides.[7]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, forming a diorganopalladium(II) intermediate. The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this transfer.[8]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product (Het-Ar) and regenerate the catalytically active palladium(0) species, which then re-enters the catalytic cycle.
Microwave irradiation is believed to enhance the reaction rate through both thermal and potentially specific "microwave effects." The rapid heating leads to a significant increase in the kinetic energy of the molecules, accelerating all steps of the catalytic cycle. Furthermore, the direct interaction of the microwave field with polar molecules and metallic catalysts can lead to localized superheating, further boosting catalytic activity.
General Protocol for Microwave-Assisted Suzuki Coupling of a Heteroaryl Halide
This protocol provides a general starting point for the microwave-assisted Suzuki coupling of a heteroaryl halide with an arylboronic acid. Optimization of the catalyst, base, solvent, temperature, and time will be necessary for specific substrates.
Materials and Equipment:
-
Microwave reactor (e.g., CEM, Biotage, Anton Paar)
-
10 mL microwave reactor vial with a stir bar
-
Heteroaryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (0.5 - 5 mol%)
-
Base (2.0 - 3.0 mmol)
-
Anhydrous, degassed solvent (3-5 mL)
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reagent Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the heteroaryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 2.5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, 4 mL) to the vial.
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters:
-
Temperature: 100-150 °C
-
Time: 5-20 minutes
-
Power: Dynamic (adjusts to maintain temperature)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature.
-
Workup:
-
Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Key Reaction Parameters: A Guide to Optimization
The success of a microwave-assisted Suzuki coupling reaction hinges on the careful selection and optimization of several key parameters.
Catalyst Selection
The choice of palladium catalyst is critical. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide superior results, especially for challenging substrates like heteroaryl chlorides.[7][9]
| Catalyst | Common Heteroaryl Halides | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Bromides, Iodides | 1 - 5 | A versatile and widely used catalyst.[10][11] |
| PdCl₂(dppf) | Bromides, Chlorides | 1 - 3 | Effective for a broad range of substrates.[3][11] |
| Pd₂(dba)₃ / Ligand | Bromides, Chlorides | 0.5 - 2 | Often used with bulky phosphine ligands like XPhos or SPhos for challenging couplings.[12] |
| PEPPSI-iPr | Bromides, Chlorides | 1 - 3 | An air- and moisture-stable NHC-Pd precatalyst, suitable for solvent-free conditions.[13] |
| Pd/C | Bromides, Iodides | 5 - 10 | A heterogeneous catalyst that can be recycled, promoting greener chemistry.[9] |
Choice of Base
The base plays a crucial role in the transmetalation step. Inorganic bases are most commonly employed. The choice of base can significantly impact the reaction outcome and should be screened for optimal performance.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene, DMF | A widely applicable and cost-effective base.[10][11] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | Often effective for less reactive substrates.[3] |
| K₃PO₄ | Strong | Dioxane, Toluene, n-Butanol | Frequently used with sterically hindered substrates.[1][12] |
| Na₂CO₃ | Moderate | Dioxane/H₂O, Ethanol/H₂O | A common choice for aqueous reaction media.[14] |
| Et₃N | Weak (Organic) | DMF, Acetonitrile | Can be effective in certain systems, but generally less common than inorganic bases.[1] |
Solvent Systems
The choice of solvent is critical for dissolving the reactants and for its interaction with microwave energy. Polar solvents generally absorb microwave irradiation more efficiently. Aqueous solvent mixtures are often employed to facilitate the dissolution of the inorganic base and are considered environmentally benign.[1][15]
| Solvent System | Properties | Typical Heterocycles |
| 1,4-Dioxane / H₂O | High boiling point, miscible with water. | Pyrimidines, Pyridines.[3][10][11] |
| Toluene / H₂O | Biphasic, high boiling point. | General applications. |
| Ethanol / H₂O | Green solvent, good for dissolving polar reagents. | General applications.[1] |
| DMF or DMAc | High polarity, high boiling point. | Can facilitate difficult couplings but may be challenging to remove. |
| Solvent-Free | Environmentally friendly, requires solid-supported reagents or pre-grinding. | Thiophenes.[13][16][17] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate base or solvent- Insufficient temperature or time- Deactivated boronic acid | - Use a fresh catalyst or a more active one (e.g., with a bulky ligand).- Screen different bases and solvents.- Increase the reaction temperature and/or time.- Use fresh, high-purity boronic acid. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure the reaction is performed under an inert atmosphere.- Reduce the catalyst loading. |
| Protodeboronation | - Presence of water- Prolonged reaction times at high temperatures | - Use anhydrous solvents if possible.- Minimize reaction time. |
| Dehalogenation of Heteroaryl Halide | - Catalyst deactivation pathway- Presence of impurities | - Change the catalyst/ligand system.- Ensure high purity of starting materials. |
Conclusion
Microwave-assisted Suzuki coupling has revolutionized the synthesis of complex heteroaromatic compounds. By significantly reducing reaction times and often improving yields, this technology empowers researchers in medicinal chemistry and materials science to accelerate their discovery programs. A thorough understanding of the reaction mechanism, careful optimization of key parameters, and a systematic approach to troubleshooting are essential for harnessing the full potential of this powerful synthetic tool. The protocols and guidelines presented here provide a solid foundation for the successful application of microwave-assisted Suzuki coupling in your research endeavors.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 14. Simple and Rapid Microwave‐Assisted Suzuki–Miyaura Cross‐coupling in Betaine/Glycerol Natural Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
The Strategic Role of Methyl 3-amino-5-iodo-2-thiophenecarboxylate in the Synthesis of Novel Anti-Tuberculosis Agents
Introduction: The Imperative for Novel Anti-Tuberculosis Scaffolds
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis underscores the urgent need for new anti-tuberculosis agents with novel mechanisms of action. The 2-aminothiophene scaffold has emerged as a privileged structure in the design of potent anti-mycobacterial compounds.[1] Its derivatives have been shown to target various essential pathways in Mtb, including mycolic acid biosynthesis. This document provides a detailed guide on the strategic use of Methyl 3-amino-5-iodo-2-thiophenecarboxylate as a versatile building block for the synthesis of innovative anti-tuberculosis drug candidates.
Scientific Rationale: Why this compound?
The choice of this compound as a starting material is predicated on several key features that make it an ideal scaffold for medicinal chemistry exploration:
-
The 2-Aminothiophene Core: The inherent biological relevance of the 2-aminothiophene nucleus provides a solid foundation for designing molecules with a higher probability of anti-tubercular activity.
-
Orthogonal Functional Groups: The presence of an amino group, a methyl ester, and an iodo substituent offers three distinct points for chemical modification. This "orthogonality" allows for the systematic and independent variation of substituents to explore the structure-activity relationship (SAR) extensively.
-
The Strategic Iodo Substituent: The iodine atom at the 5-position is a key feature, serving as a versatile handle for introducing a wide range of molecular diversity through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[2] This enables the synthesis of large and diverse libraries of compounds for screening.
Proposed Synthetic Pathways and Protocols
Herein, we outline proposed, yet highly plausible, synthetic protocols for the elaboration of this compound into potential anti-tuberculosis agents. These protocols are based on established and robust chemical transformations.
Synthesis of 5-Aryl-3-amino-2-thiophenecarboxylate Derivatives via Suzuki Coupling
The introduction of an aryl or heteroaryl moiety at the 5-position can significantly influence the lipophilicity and electronic properties of the molecule, which are critical for anti-mycobacterial activity. The Suzuki coupling is a powerful method for achieving this transformation.
Protocol 1: General Procedure for the Suzuki Coupling of this compound
Reaction Scheme:
A representative Suzuki coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the corresponding arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Methyl 3-amino-5-aryl-2-thiophenecarboxylate.
Causality behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) oxidation state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.
-
Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is crucial for reproducibility.
-
Base: The base (K₂CO₃) is essential for the transmetalation step in the catalytic cycle, activating the boronic acid.
-
Aqueous Co-solvent: The presence of water can enhance the rate of the reaction, particularly with potassium carbonate as the base.
Synthesis of 5-Alkynyl-3-amino-2-thiophenecarboxylate Derivatives via Sonogashira Coupling
The introduction of a rigid alkynyl linker can be used to probe deeper into the binding pockets of target enzymes. The Sonogashira coupling is the premier method for forming carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.[2]
Protocol 2: General Procedure for the Sonogashira Coupling of this compound
Reaction Scheme:
A representative Sonogashira coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired Methyl 3-amino-5-alkynyl-2-thiophenecarboxylate.
Causality behind Experimental Choices:
-
Copper(I) Co-catalyst: In the classical Sonogashira coupling, CuI is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Amine Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases. It also serves to scavenge the HI formed during the reaction.
-
Anhydrous Conditions: Moisture can lead to the formation of diynes (Glaser coupling), a common side reaction. Using anhydrous solvents and reagents minimizes this.
Structure-Activity Relationship (SAR) Insights and Lead Optimization
Published studies on thiophene-based anti-tubercular agents provide valuable insights for guiding the design of new derivatives from this compound.
| Position | Favorable Substituents | Rationale |
| 5-position | Substituted phenyl rings, particularly with electron-withdrawing groups; long alkyl chains. | Modulation of lipophilicity to enhance cell wall penetration. Potential for specific interactions with the target enzyme. |
| 3-amino group | Acylation with small aliphatic or aromatic acyl groups; formation of ureas or thioureas. | Can introduce hydrogen bond donors and acceptors, potentially increasing binding affinity. |
| 2-ester group | Hydrolysis to the corresponding carboxylic acid; amidation with various amines. | The carboxylic acid can act as a key binding motif (e.g., a zinc-binding group in metalloenzymes). Amidation can introduce further points of diversity. |
For instance, a series of 2-acylated and 2-alkylated amino-5-phenylthiophene-3-carboxylic acid derivatives have shown promising activity, with some compounds inhibiting Mtb growth at low micromolar concentrations.[3]
Data Presentation: Hypothetical Library of Potential Anti-Tuberculosis Agents
The following table illustrates a hypothetical library of compounds that could be synthesized from this compound using the protocols described above, along with predicted trends in anti-tubercular activity based on known SAR.
| Compound ID | Modification at 5-position (Protocol 1 or 2) | Modification at 3-amino group | Predicted Anti-TB Activity |
| Lib-A1 | 4-Fluorophenyl | Unmodified | Moderate |
| Lib-A2 | 4-Trifluoromethylphenyl | Unmodified | High |
| Lib-B1 | Phenylethynyl | Unmodified | Moderate to High |
| Lib-C1 | 4-Fluorophenyl | Acetylated | Potentially Increased |
| Lib-C2 | 4-Trifluoromethylphenyl | Acetylated | Potentially High |
Conclusion and Future Directions
This compound represents a highly valuable and strategically functionalized starting material for the development of novel anti-tuberculosis agents. The presence of three distinct functional groups, particularly the versatile iodo-substituent, allows for the efficient generation of diverse chemical libraries through robust and well-understood synthetic methodologies. The protocols and insights provided in this application note are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery to explore this promising scaffold in the ongoing fight against tuberculosis. Future work should focus on the synthesis of diverse libraries based on this precursor, followed by in vitro screening against Mtb H37Rv and clinically relevant MDR/XDR strains to identify new lead compounds.
References
- 1. Innovative Thiophene Schiff Bases: Synthesis and Evaluation as Antitubercular Agents – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 2. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 3. Design, synthesis and anti-tubercular evaluation of new 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Overcoming Low Yields in Suzuki Coupling of Electron-Rich Thiophenes
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with low yields, particularly when working with electron-rich thiophene substrates. The inherent electronic properties of these heterocycles can present unique obstacles in this otherwise robust C-C bond-forming reaction. This guide provides in-depth technical advice in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Quick Solutions to Common Problems
This section is designed to provide rapid answers to the most frequent issues encountered when performing Suzuki couplings with electron-rich thiophenes.
Q1: My reaction is sluggish, and the starting material is not being consumed. What's the likely cause and how can I fix it?
A: A stalled reaction with unconsumed starting material often points to issues with the initial steps of the catalytic cycle, namely oxidative addition or catalyst activity.[1]
-
Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated. If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions are suitable for its reduction to Pd(0). Alternatively, consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. Rigorous degassing of your solvents and reaction mixture is crucial to prevent catalyst oxidation.[1][2][3]
-
Inefficient Oxidative Addition: Electron-rich thiophene halides can be challenging substrates for oxidative addition.[2] To overcome this, employ more electron-rich and sterically bulky phosphine ligands. Ligands from the Buchwald group, such as SPhos and XPhos, are specifically designed to facilitate the coupling of challenging substrates.[2][4]
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.[1]
Q2: My boronic acid appears to be decomposing, leading to low yields. What is happening and how can I prevent it?
A: The primary culprit for boronic acid decomposition in Suzuki reactions is protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5][6] This is a well-documented issue, particularly with electron-rich heteroaromatic boronic acids like those derived from thiophene.[5][6][7]
-
Mitigating Protodeboronation:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[7] Consider switching to milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).
-
Use Boronic Esters or Trifluoroborates: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and can be used as effective replacements.[7] They are thought to slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[8] Organotrifluoroborates are another stable alternative.[9]
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excessive water can promote protodeboronation.[7] Experiment with anhydrous conditions or carefully control the amount of water in your reaction.
-
Q3: I'm observing significant amounts of homocoupling of my thiophene boronic acid. How can I suppress this side reaction?
A: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[10]
-
Rigorous Degassing: Ensure your reaction mixture, solvents, and headspace are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[3][11]
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If homocoupling is a persistent issue, consider screening different palladium sources and ligands.
-
Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes help to favor the cross-coupling pathway over homocoupling.
Q4: My starting materials are not fully soluble in the reaction mixture. What solvent system should I use?
A: Poor solubility of reactants can significantly hinder reaction rates and lead to low yields.[2] The choice of solvent is critical and often substrate-dependent.[2]
-
Solvent Screening: A mixture of an organic solvent and an aqueous base solution is commonly used.[2] Popular choices include:
-
For particularly challenging solubility issues, consider:
Frequently Asked Questions (FAQs)
This section provides more detailed explanations of the fundamental principles governing the Suzuki coupling of electron-rich thiophenes.
Q1: Why are electron-rich thiophenes considered "challenging substrates" for Suzuki coupling?
A: The electron-rich nature of the thiophene ring presents a double-edged sword in the Suzuki-Miyaura coupling. While the thiophene ring is an electron-rich aromatic system, which can influence the nucleophilicity of the carbon involved in the C-B bond, it also poses challenges.[5] The high electron density on the thiophene ring can make the corresponding thiophene halides less reactive towards oxidative addition, a crucial step in the catalytic cycle.[2] Additionally, electron-donating groups on the thiophene ring can further exacerbate this issue.
Q2: What is the mechanistic role of the base in the Suzuki coupling, and why is the choice so critical?
A: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[12][13] It activates the organoboron species, typically a boronic acid, by forming a more nucleophilic boronate species.[1] This boronate is then more readily transferred from boron to the palladium center. The choice of base is critical because it must be strong enough to facilitate this activation but not so harsh that it promotes side reactions like protodeboronation of the sensitive thiophene boronic acid or degradation of other functional groups on the substrates.[2][7]
Q3: Can you explain the difference in reactivity between 2-thienylboronic acid and 3-thienylboronic acid?
A: The position of the boronic acid group on the thiophene ring influences its electronic and steric properties, leading to differences in reactivity.[5]
-
Electronic Effects: The carbon at the 2-position (alpha to the sulfur atom) is generally more nucleophilic than the carbon at the 3-position (beta to the sulfur atom). This can lead to a faster transmetalation step for 2-thienylboronic acids.[5]
-
Steric Effects: The 2-position is adjacent to the sulfur atom, while the 3-position is situated between two carbon atoms. While not always the dominant factor, steric hindrance around the boronic acid can influence its approach to the palladium complex.[5]
Q4: What are the advantages of using Buchwald ligands for the Suzuki coupling of electron-rich thiophenes?
A: The Buchwald ligands, a class of bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos), are highly effective for challenging Suzuki couplings for several reasons:[4]
-
Enhanced Oxidative Addition: Their electron-donating nature increases the electron density on the palladium center, promoting the oxidative addition of less reactive aryl halides, such as those derived from electron-rich thiophenes.[4]
-
Facilitated Reductive Elimination: The steric bulk of these ligands promotes the final reductive elimination step, releasing the desired product and regenerating the active catalyst.[4]
Q5: When should I consider using a nickel catalyst instead of palladium?
A: While palladium is the most common catalyst for Suzuki couplings, nickel catalysts have emerged as a powerful alternative, particularly for coupling with less reactive electrophiles like aryl chlorides.[14] Nickel catalysts can also offer a more cost-effective option. However, the development of ligands for nickel-catalyzed Suzuki couplings of heteroaromatic substrates is an active area of research, and the substrate scope may be different from that of palladium catalysts.[15][16]
Data & Protocols
Table 1: Recommended Catalysts and Ligands for Challenging Thiophene Couplings
| Catalyst Precursor | Ligand | Substrate Type | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or other Buchwald-type ligands | Electron-rich or sterically hindered thiophene halides | Promotes efficient oxidative addition and reductive elimination.[4] |
| Pd(PPh₃)₄ | - (pre-formed catalyst) | General purpose, good starting point | Commercially available and effective for a range of substrates. |
| PEPPSI-IPr | - (pre-formed catalyst) | Aryl chlorides and other challenging substrates | Highly stable and active N-Heterocyclic Carbene (NHC) based catalyst.[4] |
| NiCl₂·6H₂O | ProPhos | Heteroaromatic substrates | Cost-effective and efficient for a broad range of heterocycles.[15] |
General Experimental Protocol for Suzuki Coupling of a Thiophene Bromide
This protocol provides a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the thiophene halide (1.0 mmol, 1.0 equiv.), the thiophene boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[1]
-
Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-30 minutes. Alternatively, perform three freeze-pump-thaw cycles.[1]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if not using a pre-catalyst).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
Technical Support Center: Purification Strategies for Suzuki-Miyaura Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge in synthetic chemistry: the removal of unreacted boronic acid from Suzuki-Miyaura reaction mixtures. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation of your desired biaryl products.
Troubleshooting Guide: Isolating Your Product
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your post-reaction workup and purification.
Question 1: My initial reaction workup is complete, but TLC and LC-MS analysis show a significant amount of remaining boronic acid. What is the most straightforward removal method?
Answer: The first and most common method is a basic liquid-liquid extraction.[1][2] Arylboronic acids are weakly acidic, with a pKa of approximately 9, and react with a base to form the corresponding anionic boronate salt.[3] This salt exhibits high polarity and preferentially partitions into the aqueous phase, while your typically less polar biaryl product remains in the organic layer.
-
Causality: The hydroxyl groups on the boron atom can be deprotonated by a base. The resulting boronate species, R-B(OH)₃⁻, is ionic and therefore highly soluble in water. This change in solubility is the basis for the separation.
-
Recommendation: Extract your crude reaction mixture, dissolved in an organic solvent like ethyl acetate or dichloromethane, with an aqueous solution of a base such as 1 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[2] Repeat the extraction 2-3 times to ensure complete removal. Always monitor the separation with TLC or LC-MS.
Question 2: I performed a basic wash, but a significant amount of boronic acid remains. What could be the issue and what's the next step?
Answer: Incomplete removal via basic extraction can occur for several reasons:
-
Insufficient Base: The amount or concentration of the base may have been inadequate to deprotonate all of the excess boronic acid.
-
Emulsion Formation: Vigorous shaking can lead to emulsions, preventing clean separation of the aqueous and organic layers.
-
Sterically Hindered Boronic Acids: Bulky boronic acids may react more slowly or less completely with the base.
Next Steps:
-
Repeat the Wash: Attempt another extraction with a fresh, more concentrated basic solution (e.g., 2 M NaOH).
-
Consider Chromatography: If extraction fails, column chromatography is the next logical step.[4] Boronic acids tend to be quite polar and often adhere strongly to silica gel, which can allow for good separation from the desired, less polar product. However, tailing can be an issue.[2] Trying different solvent systems, such as dichloromethane/methanol, may improve separation.[2][5]
-
Utilize Scavenger Resins: For a more targeted approach, consider a solid-phase scavenger resin.
Question 3: My target molecule is sensitive to strong bases like NaOH. How can I remove boronic acid without risking decomposition of my product?
Answer: This is a common challenge, especially in late-stage synthesis with complex molecules.
-
Use a Milder Base: A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of potassium carbonate (K₂CO₃) can be effective for many boronic acids while being less harsh than strong hydroxides.
-
Solid-Phase Scavengers: This is often the best solution for base-sensitive substrates. Scavenger resins are functionalized polymers designed to selectively bind and remove specific types of molecules from a solution.[6] Resins with diethanolamine (DEAM) or diol functional groups are particularly effective at sequestering boronic acids.[7][8] The key advantage is that the purification occurs under neutral conditions by simply stirring the resin with the crude product solution, followed by filtration.[6]
Question 4: My product is also acidic (e.g., contains a carboxylic acid or phenol), so it partitions into the aqueous layer along with the boronic acid during a basic wash. What purification strategy should I use?
Answer: This scenario neutralizes the primary advantage of the basic wash.[9]
-
Protecting Group Strategy: Before the Suzuki coupling, protect the acidic group on your product precursor (e.g., as a methyl or t-butyl ester).[2] After the reaction, the esterified product will remain in the organic layer during the basic wash, allowing for easy separation from the boronic acid. The protecting group can then be removed in a subsequent step.
-
Scavenger Resins: This is an ideal application for scavenger resins. A diol- or DEAM-functionalized resin will selectively bind the boronic acid, leaving your acidic product untouched in the solution.[7][8]
-
Chromatography Optimization: Meticulous optimization of column chromatography may achieve separation. Sometimes adding a small amount of acetic acid to the mobile phase can help resolve acidic compounds.[9]
Frequently Asked Questions (FAQs)
-
Why is an excess of boronic acid often used in Suzuki reactions? An excess (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion, especially if the halide partner is valuable or if the boronic acid is prone to side reactions like protodeboronation or homocoupling.[10][11]
-
How do boronic acid scavenger resins work? Scavenger resins have functional groups that form reversible covalent complexes with boronic acids.[6] For example, resins with 1,2-diol functionalities react with boronic acids to form stable five-membered cyclic boronate esters, effectively trapping them on the solid support.[7]
-
Can I use an acidic wash to remove boronic acid? No, an acidic wash is ineffective. Boronic acids are Lewis acids and do not react with or become more soluble in aqueous acid.[3] This method is more suitable for removing basic impurities like phosphine ligands or amine bases.
Visualized Workflows and Mechanisms
Decision Workflow for Boronic Acid Removal
This flowchart provides a logical path for selecting the appropriate purification strategy based on the properties of your product.
Caption: Decision tree for selecting a purification method.
Mechanism of Basic Extraction
The diagram below illustrates the chemical transformation that enables the removal of boronic acid into an aqueous phase.
Caption: Conversion of boronic acid to a water-soluble boronate salt.
Method Comparison
The following table summarizes the advantages and disadvantages of the primary methods for removing unreacted boronic acid.
| Method | Speed | Scalability | Cost | Selectivity | Key Considerations |
| Basic L-L Extraction | Fast | High | Low | Moderate | Not suitable for base-sensitive or acidic products. Emulsions can be an issue. |
| Column Chromatography | Slow | Low-Med | Medium | High | Requires method development; can consume large volumes of solvent.[4] |
| Scavenger Resins | Medium | High | High | Very High | Higher initial cost but highly effective and simplifies workflow.[6][7] |
| Recrystallization | Slow | High | Low | High | Product must be a crystalline solid; requires significant solubility difference. |
Detailed Experimental Protocols
Protocol 1: General Basic Liquid-Liquid Extraction
Objective: To remove an unreacted, non-acidic, and base-stable boronic acid from a crude reaction mixture.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, EtOAc).
-
1 M Sodium Hydroxide (NaOH) solution.
-
Brine (saturated NaCl solution).
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
-
Separatory funnel.
Procedure:
-
Preparation: Ensure the reaction is complete and has been quenched appropriately.[4] Dilute the reaction mixture with EtOAc (approx. 10-20 volumes relative to the limiting reagent).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds. Vigorous shaking may cause an emulsion.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction with 1 M NaOH two more times to ensure complete removal.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water and dissolved salts. Drain the aqueous layer.
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which should now be free of boronic acid.
-
Validation: Confirm the removal of boronic acid by TLC or LC-MS analysis of the crude product.
Protocol 2: Purification using a Solid-Phase Scavenger Resin
Objective: To selectively remove unreacted boronic acid from a solution containing a sensitive or acidic product.
Materials:
-
Crude reaction mixture.
-
Appropriate solvent to dissolve the mixture (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).
-
Boronic acid scavenger resin (e.g., SiliaBond Diol or DEAM).[7]
-
Orbital shaker or stir plate.
-
Filtration apparatus (e.g., fritted funnel or a cartridge).
Procedure:
-
Preparation: After the initial reaction workup (e.g., filtering off the palladium catalyst), dissolve the crude material in a suitable solvent in which the product and impurity are soluble.
-
Resin Addition: Add the scavenger resin to the solution. A typical loading is 3-5 equivalents of resin relative to the theoretical amount of excess boronic acid.
-
Scavenging: Seal the flask and allow the mixture to gently agitate on an orbital shaker or with a stir bar at room temperature. The required time can range from 1 to 16 hours. Monitor the removal of the boronic acid from the solution periodically by TLC or LC-MS.
-
Filtration: Once the boronic acid is no longer detected in the solution, filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of fresh solvent (2-3 times the resin volume) to recover any product that may have adhered to it.
-
Isolation: Combine the filtrate and the washes. Concentrate the solution under reduced pressure to yield the purified product.
-
Validation: Confirm purity and yield. The product should be free of both the resin and the boronic acid.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 7. silicycle.com [silicycle.com]
- 8. suprasciences.com [suprasciences.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
Common side reactions in the synthesis of aminothiophenes
Welcome to the technical support center for aminothiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. 2-Aminothiophenes are crucial building blocks in medicinal chemistry, finding application as inhibitors, receptors, and modulators in various clinical contexts.[1][2] However, their synthesis, most commonly via the Gewald reaction, is often plagued by side reactions and challenges in optimization.
This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven experience.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction that combines a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[3][4] Despite its utility, the reaction's success is highly dependent on carefully controlled conditions.
Q1: My Gewald reaction has a very low yield or has failed completely. What are the most likely causes and how can I fix it?
This is the most common issue faced by researchers. A low or non-existent yield can typically be traced back to one of three key stages of the reaction mechanism: the initial condensation, the sulfur addition, or the final cyclization.[3][5][6]
Possible Cause 1: Inefficient Knoevenagel-Cope Condensation
The reaction begins with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[3][5][7] Failure at this stage prevents the reaction from proceeding.
Troubleshooting Steps:
-
Base Selection is Critical: The choice of base significantly impacts the rate of this initial step. Secondary amines like morpholine or piperidine are often more effective than tertiary amines like triethylamine for less reactive ketones.[5] Consider screening a panel of bases to find the optimal catalyst for your specific substrates.
-
Water Removal: This condensation produces water, which can inhibit the reaction equilibrium. For stubborn reactions, using a Dean-Stark apparatus or adding a chemical drying agent can drive the reaction forward.[5]
-
Catalyst Choice: While traditional bases are common, organocatalysts like L-proline have been shown to efficiently catalyze the reaction under mild conditions, potentially reducing side reactions.[8]
Possible Cause 2: Poor Sulfur Solubility or Reactivity
Elemental sulfur (S₈) must be activated and participate in the reaction. Its poor solubility can be a limiting factor.
Troubleshooting Steps:
-
Solvent Optimization: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of sulfur.[5]
-
Temperature Control: Gently heating the reaction mixture to 40-60°C can improve sulfur's reactivity.[5] However, be cautious, as excessive heat can promote unwanted side reactions.
-
Alternative Sulfur Sources: In some cases, using a more reactive sulfur source, such as sodium polysulfide, can initiate the reaction more effectively, even in aqueous media under ultrasound promotion.[9][10]
Possible Cause 3: Steric Hindrance
Bulky substituents on the carbonyl compound can hinder the approach of the nucleophiles, slowing down the reaction.
Troubleshooting Steps:
-
Two-Step Procedure: For sterically demanding substrates, a two-step approach can be more effective. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and base.[5]
-
Microwave Irradiation: Microwave-assisted synthesis has proven effective in increasing yields and dramatically reducing reaction times, particularly for challenging substrates.[3][5]
Section 2: Common Side Reactions and Byproduct Formation
Even when the desired aminothiophene is formed, it is often accompanied by impurities. Understanding the origin of these byproducts is key to their mitigation.
Q2: I've isolated my product, but it's contaminated with other compounds. What are the most common side reactions?
Side reactions in the Gewald synthesis often involve the starting materials or reactive intermediates.
Common Byproduct 1: Unreacted Starting Materials
-
Identification: The presence of the initial carbonyl and active methylene compounds can be detected by TLC or NMR of the crude product.
-
Cause: The reaction has not proceeded to completion.
-
Mitigation Strategy: Increase the reaction time, optimize the reaction temperature, or screen for a more effective base catalyst to drive the reaction to completion.[5]
Common Byproduct 2: Knoevenagel-Cope Intermediate
-
Identification: The α,β-unsaturated nitrile intermediate may be isolated if the subsequent sulfur addition and cyclization steps are slow.
-
Cause: Insufficient sulfur activity or reaction conditions that do not favor the cyclization step.
-
Mitigation Strategy: Ensure an adequate amount of sulfur is present and fully dissolved.[5] A modest increase in temperature may be required to facilitate the cyclization.
Common Byproduct 3: Dimerization or Polymerization Products
-
Identification: These byproducts can be complex and may appear as an insoluble baseline material on a TLC plate or as broad, unidentifiable peaks in an NMR spectrum. Dimerization of the ylidene intermediate is a known side reaction.[6][11]
-
Cause: High concentrations of reactants or overly aggressive reaction conditions can lead to self-condensation or polymerization. The dimerization of the intermediate is particularly significant under certain conditions and can sometimes become the major product.[11]
-
Mitigation Strategy: Adjust the concentration of the reactants by using more solvent.[5] Consider a slower, dropwise addition of one of the reagents to maintain a low concentration of reactive intermediates. Changing the solvent can also alter the reaction pathway and minimize these side reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inefficient Knoevenagel Condensation | Screen different bases (e.g., morpholine, piperidine); Remove water (Dean-Stark)[5] |
| Poor Sulfur Reactivity | Use polar solvents (EtOH, MeOH, DMF); Gently heat (40-60°C)[5] | |
| Steric Hindrance | Perform a two-step synthesis; Use microwave irradiation[5] | |
| Product Impurity | Unreacted Starting Materials | Increase reaction time or temperature; Optimize catalyst[5] |
| Knoevenagel Intermediate | Ensure sufficient sulfur; Gently increase temperature[5] | |
| Dimerization/Polymerization | Dilute reactants; Slow addition of reagents; Change solvent[5][11] | |
| A summary of common issues and troubleshooting strategies in Gewald synthesis. |
Section 3: Mechanistic Insights & Advanced Troubleshooting
A deeper understanding of the reaction mechanism allows for more targeted troubleshooting. The mechanism is generally accepted to proceed via Knoevenagel condensation, followed by sulfur addition and ring closure.[3][4] Recent computational studies suggest a complex equilibrium of polysulfide intermediates, with the final, thermodynamically favorable aromatization to the thiophene being the main driving force of the reaction.[7][12][13][14]
Q3: My reaction seems to stall after the initial color change. What is happening mechanistically?
A stall after an initial color change often indicates the successful formation of the Knoevenagel intermediate, but a failure in the subsequent sulfur addition or cyclization steps.
A simplified workflow of the Gewald reaction highlighting the common stalling point.
Troubleshooting a Stalled Reaction:
-
Re-evaluate the Base: The base is not only crucial for the initial condensation but also plays a role in activating the sulfur. A stronger base might be necessary to facilitate the formation of the thiolate intermediate.
-
Analyze the Intermediate: If possible, isolate and characterize the intermediate. Confirming its structure will verify that the first stage was successful and allow you to focus optimization efforts on the second stage.
-
Consider a Co-solvent: If sulfur solubility is the suspected issue in your primary solvent, adding a co-solvent like DMF or NMP, known to better solubilize sulfur, can be beneficial.
Section 4: Purification Strategies
Isolating a pure aminothiophene product from the complex crude reaction mixture is a critical final step.
Q4: I'm having difficulty purifying my 2-aminothiophene product. What are the best methods?
The choice of purification method depends on the physical state and purity of your crude product.
Purification Protocol:
-
Initial Workup: After the reaction is complete, cool the mixture. If a solid precipitates, it can be collected by filtration and washed with a cold solvent like ethanol to remove soluble impurities.[5] If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Aqueous Wash: Washing the crude product with water can effectively remove inorganic salts and highly polar impurities.[5]
-
Recrystallization: This is often the most effective technique for purifying solid 2-aminothiophenes. Common and effective solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[5][9]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the method of choice. A typical eluent system is a gradient of ethyl acetate in hexanes.[5]
Section 5: Experimental Protocol
This section provides a general, adaptable one-pot protocol for the Gewald synthesis.
General One-Pot Synthesis of 2-Aminothiophenes
This protocol is a general guideline and requires optimization for specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene compound (1.0 eq.), and elemental sulfur (1.2 eq.).
-
Add a suitable solvent (e.g., ethanol, methanol, or DMF) to achieve a reactant concentration of approximately 0.5 M.
-
Add the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%).[5]
-
Stir the reaction mixture at a temperature between room temperature and 50°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-24 hours), cool the mixture to room temperature.
-
Follow the appropriate purification strategy outlined in Section 4.
General experimental workflow for the Gewald synthesis of 2-aminothiophenes.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald_reaction [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions with Amino-Substituted Substrates
Welcome to the Technical Support Center for catalyst deactivation in cross-coupling reactions involving amino-substituted substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these powerful yet sensitive transformations. Here, we will delve into the common causes of catalyst deactivation, provide systematic troubleshooting guides, and offer practical solutions to rescue your reactions and achieve your synthetic goals.
Introduction: The Challenge of the Amino Group
Amino-substituted substrates are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura, and Heck reactions, are indispensable tools for their synthesis. However, the very nature of the amino group—its basicity and coordinating ability—can be a double-edged sword, often leading to catalyst deactivation and compromised reaction efficiency. This guide will equip you with the knowledge to anticipate, diagnose, and overcome these challenges.
Part 1: Troubleshooting Guide - From Symptoms to Solutions
This section is structured to help you diagnose the root cause of your reaction issues based on common observations.
Scenario 1: My reaction is sluggish or stalls completely.
Question: I've set up my cross-coupling reaction with an aniline derivative, but I'm seeing little to no product formation, even after extended reaction times. What's going on?
Answer: A stalled reaction is a classic symptom of catalyst deactivation. With amino-substituted substrates, several factors could be at play, primarily related to the interaction of the amine with the palladium catalyst.
Potential Causes & Diagnostic Steps:
-
Ligand Displacement by the Amine Substrate: Primary amines and N-heterocyclic substrates can displace the phosphine ligand from the palladium center, leading to the formation of catalytically inactive or dormant palladium complexes.[1] This is often a primary cause of failure in room-temperature reactions.
-
Diagnostic Test: Monitor the reaction at different temperatures. If the reaction initiates upon heating, it may suggest the presence of a dormant palladium species that requires thermal energy to re-enter the catalytic cycle.[1]
-
-
Formation of Inactive Catalyst Resting States: The amine substrate or the product can coordinate too strongly to the palladium center, forming a stable off-cycle complex that does not readily participate in the catalytic cycle.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled reaction.
-
Solutions:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), are designed to be sterically demanding.[2] This bulkiness promotes the desired catalytic cycle while sterically hindering the formation of stable, off-cycle amine-coordinated palladium complexes.[3][4] N-heterocyclic carbene (NHC) ligands can also be effective alternatives.[5]
-
Base Optimization: A strong base is necessary for the Buchwald-Hartwig amination, but it can also contribute to catalyst deactivation.[6] If a very strong base is used, consider a weaker base like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures.[7][8] Alternatively, the slow addition of a strong base can sometimes improve yields by minimizing catalyst decomposition.[6]
-
Solvent Considerations: Ensure your solvents are rigorously degassed and anhydrous. Oxygen can lead to the formation of inactive palladium oxides.[2] Some solvents like acetonitrile or pyridine can coordinate to the palladium center and inhibit the reaction.[9] Toluene, dioxane, and THF are generally good choices.[7][9]
Scenario 2: I'm observing the formation of a black precipitate in my reaction.
Question: My reaction mixture is turning black, and I'm seeing a significant drop in conversion. What is this black solid, and how can I prevent its formation?
Answer: The black precipitate is likely "palladium black," which consists of agglomerated palladium nanoparticles.[10] Its formation is a clear visual indicator of catalyst deactivation. While a small amount of palladium black can be seen in successful reactions, extensive and early precipitation is a sign of poor catalyst stability.[10]
Potential Causes & Solutions:
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the resulting coordinatively unsaturated palladium species can easily agglomerate and precipitate out of solution as palladium black.[11]
-
Solution:
-
Increase Ligand-to-Metal Ratio: A slight excess of the ligand can help shift the equilibrium away from the dissociated state.
-
Use Chelating Ligands: Bidentate (chelating) phosphine ligands, such as dppf or Xantphos, bind to the metal center at two points.[12][13] This "chelate effect" makes ligand dissociation less favorable, thereby enhancing catalyst stability.[11]
-
-
-
High Reaction Temperatures: While heating can be necessary, excessive temperatures can accelerate ligand degradation and catalyst agglomeration.
-
Solution: Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.
-
-
Impurities: Trace impurities in your starting materials or solvents can act as catalyst poisons, leading to the formation of palladium black.[10] Sulfur-containing compounds are notorious for poisoning palladium catalysts.[14][15]
-
Solution: Ensure the purity of your reagents. If you suspect an impurity, try purifying your starting materials.
-
Experimental Protocol: Screening for Ligand Effects
-
Set up a parallel series of reactions in small vials.
-
To each vial, add your aryl halide, amine substrate, and base.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd(OAc)₂).
-
To each vial, add a different phosphine ligand (e.g., a monodentate Buchwald-type ligand, a bidentate ligand like dppf, and an NHC ligand). Maintain a consistent palladium-to-ligand ratio.
-
Add the degassed solvent and run the reactions under an inert atmosphere at your desired temperature.
-
Monitor the reactions by TLC or LC-MS at regular intervals to compare the rates of product formation and catalyst precipitation.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use aryl chlorides with amino-substituted substrates? My reactions with aryl bromides work well, but chlorides are unreactive.
A1: This is a common issue and is not necessarily due to catalyst deactivation. The oxidative addition of palladium to the C-Cl bond is significantly slower than to C-Br or C-I bonds due to the stronger bond strength.[10] To successfully couple aryl chlorides, you will likely need more specialized catalytic systems. Employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate the challenging oxidative addition step.[10][13]
Q2: Are there any functional groups on my amino-substituted substrate that can poison the catalyst?
A2: Yes, certain functional groups can interfere with the catalytic cycle. For example, azo groups have been reported to poison the catalyst in Buchwald-Hartwig aminations.[7][8] Additionally, substrates with other strongly coordinating groups, such as thiols or certain heterocycles, can compete with the desired amine for coordination to the palladium center, leading to inhibition or deactivation.
Q3: Is it possible to regenerate a deactivated catalyst?
A3: In some instances, particularly with the formation of palladium black, regeneration may be possible, but it is often not practical in a laboratory setting for homogeneous catalysts.[6] For many systems, preventing deactivation through careful optimization of ligands and reaction conditions is a more effective strategy than attempting to regenerate a "dead" catalyst.[6]
Q4: How does the choice of base affect catalyst stability?
A4: The base plays a crucial role in the catalytic cycle but can also be a source of deactivation. A very strong base can lead to the degradation of sensitive substrates or ligands.[6] The nucleophilicity of the base relative to the amine can also influence the catalyst's resting state and overall reaction rate.[6]
Data Summary: Ligand Properties for Catalyst Stability
| Ligand Type | Key Characteristics | Advantages for Amino-Substituted Substrates |
| Buchwald-type Biarylphosphines | Bulky and electron-rich | Sterically prevents strong amine coordination, promoting reductive elimination.[2][4] |
| Bidentate (Chelating) Phosphines | Two-point binding to the metal center | Reduces ligand dissociation and subsequent catalyst agglomeration due to the chelate effect.[11][12] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Form very stable complexes with palladium, resistant to dissociation.[5] |
Part 3: Deeper Dive - Mechanistic Insights into Deactivation
Understanding the "why" behind catalyst deactivation is key to developing robust solutions.
Deactivation Pathway: Amine Inhibition
Caption: Catalytic cycle and off-cycle amine inhibition pathway.
The amino group of the substrate or product can coordinate to the palladium center at various stages of the catalytic cycle. If this coordination is too strong, it can lead to the formation of a stable, off-cycle complex that effectively removes the catalyst from the productive cycle.[1] The use of bulky ligands helps to disfavor the formation of these off-cycle species, thereby promoting the desired reductive elimination step.
References
- 1. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cfmot.de [cfmot.de]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Solubility of Thiophene-Based Compounds in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to a common challenge in the laboratory: the poor solubility of thiophene-based compounds in organic solvents. Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, but their inherent physicochemical properties can often lead to frustrating solubility issues.[1][2] This resource offers a structured, question-and-answer-based approach to troubleshooting these problems, grounded in established scientific principles and field-proven techniques.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions for Common Problems
This section addresses the most common and straightforward questions encountered during routine experimental work.
Q1: My thiophene derivative is poorly soluble in common non-polar solvents like hexanes and toluene. What is the first step I should take?
A1: The first step is to assess the polarity of your compound. The thiophene ring itself is relatively non-polar and generally soluble in solvents like ether, benzene, and toluene.[3] However, the solubility is significantly influenced by the functional groups attached to the thiophene core.[1][4] If your derivative has polar functional groups (e.g., -OH, -NH2, -COOH), its overall polarity will be higher, leading to poor solubility in non-polar solvents.
Troubleshooting Action: Try a more polar organic solvent. A good starting point is to move up the polarity scale. Consider solvents like dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF). If solubility is still limited, a more polar solvent like acetone, acetonitrile, or even an alcohol such as ethanol or isopropanol may be necessary.[1][5]
Q2: I'm using a polar aprotic solvent like DMSO or DMF to dissolve my compound for an NMR experiment, but I'm concerned about residual solvent peaks. Are there alternatives?
A2: Yes, deuterated chloroform (CDCl3) is a common starting point for NMR of many organic compounds. However, if your compound's polarity necessitates a stronger solvent, deuterated acetone (acetone-d6) or deuterated acetonitrile (CD3CN) are excellent alternatives to DMSO-d6 or DMF-d7 and often have less intrusive residual peaks. For compounds with acidic protons, deuterated methanol (CD3OD) can be used, but be aware that it will exchange with acidic protons on your molecule.
Q3: I've noticed that my thiophene-based compound seems to degrade in chlorinated solvents like DCM over time. Is this a known issue?
A3: While not a universal problem, some functionalized thiophenes can be sensitive to acidic impurities that can form in chlorinated solvents upon exposure to light and air. This can lead to degradation, particularly for electron-rich or acid-labile derivatives.
Preventative Measures:
-
Use freshly distilled or inhibitor-free solvents.
-
Store solutions in the dark and under an inert atmosphere (e.g., nitrogen or argon).
-
Consider using a non-chlorinated solvent with similar polarity if stability remains a concern.
Section 2: In-Depth Troubleshooting Guides - Tackling Complex Solubility Challenges
This section provides detailed, step-by-step guidance for more persistent solubility issues, explaining the underlying principles of each strategy.
Guide 1: The Co-Solvent System Approach
Scenario: Your thiophene derivative has very low solubility in any single organic solvent you've tried, making it difficult to prepare a stock solution of a desired concentration for a biological assay.
Underlying Principle: Co-solvency is a powerful technique used to increase the solubility of a poorly soluble compound by mixing a primary solvent with one or more miscible "co-solvents".[6][7][8] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the solute to dissolve.[7][9] This strategy is widely employed in pharmaceutical formulations to dissolve hydrophobic molecules.[6]
Experimental Protocol: Developing a Co-Solvent System
-
Initial Miscibility Screening:
-
Select a primary solvent in which your compound has at least minimal solubility (e.g., ethanol).
-
Choose a range of water-miscible organic co-solvents with varying polarities (e.g., propylene glycol, polyethylene glycol (PEG), glycerin).[6][10]
-
In separate vials, prepare small-volume mixtures of the primary solvent and each co-solvent at different ratios (e.g., 90:10, 75:25, 50:50).
-
Visually inspect for miscibility (i.e., a single, clear phase).
-
-
Solubility Determination:
-
To each miscible solvent blend, add a pre-weighed excess of your thiophene compound.
-
Agitate the samples at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
-
Optimization:
-
Based on the results, identify the co-solvent and ratio that provides the highest solubility.
-
Further fine-tune the ratio to maximize solubility while considering other factors like viscosity and compatibility with your downstream application.
-
Data Presentation: Example Co-Solvent Screening Data
| Co-Solvent System (Ethanol:Co-solvent) | Solubility of Compound X (mg/mL) |
| 100:0 (Ethanol only) | 0.5 |
| 75:25 (Ethanol:Propylene Glycol) | 5.2 |
| 50:50 (Ethanol:Propylene Glycol) | 8.9 |
| 75:25 (Ethanol:PEG 400) | 12.5 |
| 50:50 (Ethanol:PEG 400) | 18.3 |
Guide 2: Structural Modification Strategies
When intrinsic solubility is the primary roadblock, strategic chemical modifications to the thiophene scaffold can dramatically improve its solubility profile.
Problem: Your core thiophene structure is highly non-polar and crystalline, leading to poor solubility in a wide range of organic solvents.
Causality: The introduction of specific functional groups can disrupt crystal lattice packing and increase favorable interactions with solvent molecules.[4][11]
Recommended Modifications:
-
Ionizable Groups: Incorporating weakly acidic (e.g., carboxylic acid, phenol) or weakly basic (e.g., amine, pyridine) functional groups can enable salt formation, which is a highly effective method to increase solubility.[12][13]
-
Polar Non-ionizable Groups: Adding groups like alcohols, ethers (including polyethylene glycol chains), or amides can increase polarity and hydrogen bonding capacity, improving solubility in more polar organic solvents.[4][14]
Diagram: Decision Workflow for Structural Modification
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 5. Thiophene - Sciencemadness Wiki [sciencemadness.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. How does co-solvency increase solubility | Filo [askfilo.com]
- 8. Co-solvency: Significance and symbolism [wisdomlib.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashp.org [ashp.org]
- 12. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increased binding of thiophene-based ligands to mercury(ii) with water solubilizing functional groups - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of Methyl 3-amino-5-iodo-2-thiophenecarboxylate
Welcome to the technical support center for the synthesis of Methyl 3-amino-5-iodo-2-thiophenecarboxylate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will delve into the common synthetic routes, troubleshoot potential issues, and provide actionable insights grounded in chemical principles to ensure a robust, safe, and efficient scale-up process.
Overview of the Synthetic Pathway
The most reliable and scalable synthesis of this compound is a two-step process. The first step involves the construction of the core 2-aminothiophene ring via the Gewald reaction, a powerful multi-component reaction.[1][2] The second step is a regioselective electrophilic iodination at the C5 position, which is highly activated by the C3-amino group.
Caption: High-level two-step synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most robust method for synthesizing the precursor, Methyl 3-amino-2-thiophenecarboxylate, at scale?
The Gewald aminothiophene synthesis is the industry standard for this class of compounds due to its operational simplicity, use of readily available starting materials, and generally mild reaction conditions.[3][4] It is a one-pot, three-component reaction between an α-methylene carbonyl compound, an α-cyanoester (in this case, methyl cyanoacetate), and elemental sulfur, typically catalyzed by a base like morpholine or triethylamine.[5][6] While other methods exist, the Gewald reaction's convergence and atom economy make it highly suitable for scale-up.[][8]
Q2: What are the primary challenges when scaling up the Gewald reaction?
The main challenges are:
-
Heat Management: The reaction can be exothermic, particularly during the initial Knoevenagel condensation and the subsequent ring-closing steps.[2][9] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to side reactions, tar formation, and potential runaway scenarios.[10][11]
-
Solid Handling & Mixing: Elemental sulfur is a solid that must be kept well-suspended to ensure complete reaction. Poor mixing can lead to localized "hot spots" and incomplete conversion.
-
Product Isolation: While the product often precipitates from the reaction mixture upon cooling or addition of an anti-solvent, ensuring consistent purity and crystal form at scale requires careful control over cooling rates and solvent ratios.[6]
Q3: Which iodinating agent is recommended for the C5-iodination step?
Both N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) are effective. The choice depends on scale, safety infrastructure, and cost.
| Feature | N-Iodosuccinimide (NIS) | Iodine Monochloride (ICl) |
| Reactivity | Milder, often requires an acid catalyst (e.g., TFA, TsOH) for less activated substrates.[12][13] | Highly reactive, typically does not require a catalyst for electron-rich thiophenes.[14] |
| Handling | Crystalline solid, relatively easy to handle. Less moisture-sensitive. | Corrosive liquid or solution, highly moisture-sensitive.[14] Requires anhydrous conditions. |
| Byproducts | Succinimide (water-soluble, easy to remove). | HCl (requires quenching with a base). |
| Selectivity | Generally provides good selectivity for mono-iodination due to milder nature. | Can lead to over-iodination if stoichiometry and temperature are not strictly controlled.[15] |
| Scale-Up Choice | Often preferred for its ease of handling and cleaner reaction profile. | Can be more cost-effective but requires more stringent engineering controls. |
Q4: How can I effectively monitor the progress of both reaction steps?
Thin Layer Chromatography (TLC) is suitable for at-line monitoring. For more precise, quantitative analysis, especially during process development and validation, High-Performance Liquid Chromatography (HPLC) is the preferred method.[16] A typical HPLC method would use a C18 reversed-phase column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol, monitoring with a UV detector.
Troubleshooting Guide: From Lab to Plant
Stage 1: Gewald Synthesis of Methyl 3-amino-2-thiophenecarboxylate
This stage combines a Knoevenagel condensation with sulfur addition and cyclization.[2][3] Problems here often cascade.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates - Google Patents [patents.google.com]
- 8. rroij.com [rroij.com]
- 9. reddit.com [reddit.com]
- 10. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 11. fauske.com [fauske.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Selective Functionalization of Di-substituted Thiophenes
Welcome to the Technical Support Center for the selective functionalization of di-substituted thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiophene chemistry. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Controlling Regioselectivity in Lithiation Reactions
-
Troubleshooting Low Yields in Suzuki-Miyaura Coupling
-
Managing Side Reactions in Direct C-H Arylation
-
Understanding the Halogen Dance Reaction
-
-
Troubleshooting Guides
-
Case Study 1: Poor Regioselectivity in the Lithiation of 3-Substituted Thiophenes
-
Case Study 2: Failed Suzuki-Miyaura Coupling with a 3,4-Dibromothiophene
-
Case Study 3: Unwanted Isomer Formation in C-H Activation
-
-
Detailed Experimental Protocols
-
Protocol 1: Regioselective Magnesiation of 3-Methylthiophene
-
Protocol 2: Selective Mono-Arylation of 3,4-Dibromothiophene via Suzuki-Miyaura Coupling
-
-
References
Frequently Asked Questions (FAQs)
Q1: I'm trying to perform a lithiation/metalation on a 3-substituted thiophene, but I'm getting a mixture of products. How can I control the regioselectivity?
A1: This is a classic challenge in thiophene chemistry. The regioselectivity of deprotonation on a 3-substituted thiophene is a delicate balance of electronic and steric effects, as well as the reaction conditions. The C2 and C5 positions (α-positions) are generally more acidic than the C4 position (β-position).
-
Understanding the Causality: The choice of base and additives is critical. Standard alkyllithium reagents like n-BuLi can sometimes lead to mixtures. The use of a bulky base or a directing group can significantly enhance selectivity. For instance, using a combination of n-BuLi and a bulky amine like 2,2,6,6-tetramethylpiperidine (TMP-H) can favor deprotonation at the less sterically hindered C2 position.[1] Alternatively, switching from a lithium to a magnesium base, such as TMPMgCl·LiCl, can also provide excellent regioselectivity under milder conditions.[2][3]
-
Troubleshooting Steps:
-
Temperature Control: Ensure your reaction is maintained at a low temperature (typically -78 °C) during the lithiation step. Warming can lead to loss of selectivity and potential side reactions.
-
Choice of Base: If n-BuLi gives poor selectivity, consider using a bulkier base like sec-BuLi or a lithium amide base such as lithium diisopropylamide (LDA).
-
Use of Additives: The addition of a catalytic amount of TMP-H can dramatically improve regioselectivity in favor of the 2-lithiated species.[1]
-
Consider a Transmetalation Strategy: A regioselective magnesiation using reagents like i-PrMgCl·LiCl can be a powerful alternative to lithiation, often providing higher selectivity and functional group tolerance.[1][2][3]
-
Q2: My Suzuki-Miyaura coupling reaction with a brominated thiophene is giving low to no yield. What are the most common reasons for failure?
A2: Low yields in Suzuki-Miyaura couplings involving thiophenes are a frequent issue. The culprits often lie in the catalyst system, the stability of the boronic acid, or the reaction conditions. Thiophene-containing substrates can sometimes interact with the palladium catalyst in a way that leads to deactivation.[4]
-
Understanding the Causality:
-
Catalyst Inactivation: Sulfur-containing compounds can sometimes poison palladium catalysts. Using robust ligands can mitigate this.
-
Protodeboronation: Thiophene boronic acids can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially in the presence of water and base.[5][6]
-
Poor Reagent Quality: The purity of the bromothiophene, boronic acid, and the dryness of the solvent are critical.[6]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed Suzuki coupling.
-
Actionable Advice:
-
Catalyst and Ligand Choice: For thiophene substrates, consider using a robust catalyst system. Pre-catalysts and bulky, electron-rich phosphine ligands are often effective.[4]
-
Base and Solvent System: The choice of base and solvent is interdependent and crucial.[5] A common starting point is K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or toluene/water.[6]
-
Minimize Protodeboronation: If you suspect protodeboronation, consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts.[5][6] You can also try to minimize the water content in your reaction, though some water is often necessary for the catalytic cycle.
-
-
Q3: I'm attempting a direct C-H arylation on a di-substituted thiophene and observing the formation of multiple isomers. How can I improve the selectivity?
A3: Direct C-H arylation is a powerful tool, but controlling regioselectivity on a thiophene ring with multiple available C-H bonds can be challenging. The outcome is often dictated by a combination of inherent reactivity (α-positions are more reactive than β-positions), steric hindrance, and the directing ability of existing substituents.[7][8][9]
-
Understanding the Causality:
-
Inherent Reactivity: The C-H bonds at the α-positions (C2 and C5) of the thiophene ring are generally more acidic and reactive towards electrophilic palladation than the β-positions (C3 and C4).[10]
-
Directing Groups: If one of your substituents is a directing group (e.g., an amide or a sulfoxide), it can override the inherent reactivity and direct the functionalization to an adjacent position.[7][11]
-
Ligand Control: In some palladium-catalyzed systems, the choice of ligand can dramatically influence the regioselectivity, switching between α and β-arylation.[12]
-
-
Strategies for Improving Selectivity:
-
Leverage Steric Hindrance: A bulky substituent will generally direct functionalization to the most accessible C-H position.
-
Employ a Directing Group: If your substrate allows, installing a removable directing group can provide excellent control over the position of arylation.[7][9][13]
-
Ligand Screening: For palladium-catalyzed reactions, the ligand can play a crucial role. For example, bipyridyl ligands may favor α-arylation, while bulky phosphine ligands might promote β-arylation under certain conditions.[12]
-
Catalyst System: Different transition metals (e.g., Rhodium) can offer alternative selectivity patterns compared to Palladium.[7]
-
Q4: What is the "halogen dance" reaction, and how can it be used or avoided in the functionalization of bromothiophenes?
A4: The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring.[14][15] It can be both a powerful synthetic tool and an unexpected side reaction.
-
Mechanism Overview: The reaction is initiated by deprotonation of the thiophene ring by a strong base (like LDA) to form a thienyllithium species. This intermediate can then undergo a series of intermolecular halogen-metal exchanges, leading to a mixture of lithiated and brominated species. The reaction eventually reaches a thermodynamic equilibrium, favoring the most stable thienyllithium intermediate.[14]
Caption: General mechanism of the halogen dance reaction.
-
Synthetic Utility: The halogen dance can be used to synthesize thiophene isomers that are otherwise difficult to access. By allowing the reaction to reach thermodynamic equilibrium and then trapping the most stable lithiated intermediate with an electrophile, one can achieve a regioselective functionalization.[14][16][17]
-
Avoiding the Halogen Dance: If the halogen dance is an unwanted side reaction, you can often suppress it by:
-
Performing metal-halogen exchange at very low temperatures (e.g., below -78 °C) and for short reaction times.
-
Using alkyllithiums (like n-BuLi or t-BuLi) for metal-halogen exchange instead of amide bases like LDA, as the former are less likely to cause deprotonation which initiates the dance.
-
Troubleshooting Guides
Case Study 1: Poor Regioselectivity in the Lithiation of 3-Substituted Thiophenes
-
Problem: A researcher is attempting to lithiate 3-methylthiophene with n-BuLi at -20 °C to form the 2-lithiated species, but is observing a significant amount of the 5-lithiated isomer, leading to a mixture of products after quenching with an electrophile.
-
Analysis: At -20 °C, the kinetic selectivity of the lithiation is reduced. While the C2 position is electronically favored, the C5 position is also activated. The conditions are not optimal to ensure high regioselectivity. Smith and co-workers reported that excellent regioselectivity (>35:1) could be achieved with n-BuLi and TMP-H, but only at -78 °C.[1]
-
Proposed Solution & Rationale:
-
Lower the Temperature: Perform the lithiation at -78 °C. This will favor the kinetically controlled deprotonation at the most acidic C2 position.
-
Introduce a Catalytic Amine: Add 10 mol % of 2,2,6,6-tetramethylpiperidine (TMP-H) to the reaction mixture before the addition of n-BuLi. The in situ generated lithium tetramethylpiperidide is a bulky base that will enhance deprotonation at the sterically less hindered C2 position.
-
Alternative: Magnesiation: For a more scalable and potentially more selective process, consider a magnesiation approach. Using i-PrMgCl with catalytic TMP-H can generate the 2-magnesiated thiophene with excellent regioselectivity (>40:1) at higher temperatures (e.g., room temperature to 66 °C), although it may require longer reaction times.[1]
-
| Strategy | Reagents | Temperature | Typical Regioselectivity (2- vs 5-) | Reference |
| Standard Lithiation | n-BuLi | -20 °C | ~12:1 | [1] |
| Catalytic Amine Lithiation | n-BuLi, 10 mol% TMP-H | -78 °C | >35:1 | [1] |
| Catalytic Magnesiation | i-PrMgCl, 10 mol% TMP-H | 66 °C | >40:1 | [1] |
Case Study 2: Failed Suzuki-Miyaura Coupling with a 3,4-Dibromothiophene
-
Problem: An attempt to perform a double Suzuki-Miyaura coupling on 3,4-dibromothiophene with an arylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 90 °C results in a complex mixture containing starting material, mono-arylated product, and a significant amount of debrominated and homocoupled side products.
-
Analysis: This is a multi-faceted problem.
-
Dehalogenation: The presence of water and base can lead to the replacement of a bromine atom with hydrogen, a common side reaction.[6]
-
Homocoupling: The boronic acid can couple with itself, especially if oxygen is present in the reaction.[6]
-
Sluggish Second Coupling: The β-positions of thiophene are less reactive in Suzuki couplings than the α-positions.[10] After the first coupling, the resulting 3-aryl-4-bromothiophene may be electronically deactivated or sterically hindered, making the second coupling difficult under the initial conditions.
-
-
Proposed Solution & Rationale:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is maintained under a strict argon or nitrogen atmosphere to minimize homocoupling and catalyst degradation.[6]
-
Optimize the Base and Water Content: Switch to a stronger, non-nucleophilic base like K₃PO₄. For the double coupling, minimizing the amount of water can help suppress dehalogenation during the first coupling step.[6]
-
Use a More Active Catalyst System: Pd(PPh₃)₄ can be sluggish for challenging couplings. Consider a more active pre-catalyst or a combination of a Pd(0) or Pd(II) source with a more electron-rich and bulky phosphine ligand.
-
Stepwise Approach: If a one-pot double coupling is problematic, consider a stepwise approach. First, perform a selective mono-arylation using controlled stoichiometry (1.1-1.2 equivalents of boronic acid) and shorter reaction times.[6] Then, isolate the mono-arylated product and subject it to a second coupling under more forcing conditions if necessary.
-
Case Study 3: Unwanted Isomer Formation in C-H Activation
-
Problem: A researcher is using a palladium catalyst to functionalize a 2-aryl-thiophene at the C5 position but is getting a mixture of the desired C5 product and a product functionalized at the C3 (β) position.
-
Analysis: While the C5 position is typically the most reactive C-H bond, certain reaction conditions or mechanisms can lead to functionalization at the less reactive C3 position. It has been shown that different mechanistic pathways, such as a metalation/deprotonation versus a Heck-type mechanism, can lead to different regioisomers. The choice of ligand can be critical in directing the reaction down one pathway over another.[12] A palladium 1,4-migration has also been identified as a pathway to functionalize the β-position of 2-arylthiophenes.[18]
-
Proposed Solution & Rationale:
-
Ligand Modification: This is the most critical parameter to investigate. If the current ligand is leading to a mixture, screen other ligands. For instance, in some systems, 2,2'-bipyridyl ligands favor the metalation/deprotonation pathway leading to α-selectivity, whereas certain bulky phosphine ligands can favor a Heck-type mechanism leading to β-selectivity.[12]
-
Solvent and Additive Screening: The polarity of the solvent and the nature of any acidic or basic additives can influence the dominant reaction pathway. For example, the use of pivalic acid (PivOH) is common in direct C-H arylation and can influence the reaction outcome.[8]
-
Temperature Adjustment: The activation barriers for the different pathways may have different temperature dependencies. Running the reaction at a lower or higher temperature could potentially favor the formation of one isomer over the other.
-
Detailed Experimental Protocols
Protocol 1: Regioselective Magnesiation of 3-Methylthiophene
Based on the work of Asselin, S. M. et al., Org. Process Res. Dev. 2010.[1]
This protocol describes a practical and scalable method for the regioselective formation of 2-magnesio-4-methylthiophene, avoiding cryogenic conditions.
-
Materials:
-
3-Methylthiophene
-
Isopropylmagnesium chloride (i-PrMgCl)
-
2,2,6,6-Tetramethylpiperidine (TMP-H)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Phthalic Anhydride)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry, argon-purged flask, add 3-methylthiophene (1.0 equiv.) and anhydrous THF.
-
Add 2,2,6,6-tetramethylpiperidine (TMP-H) (10 mol %).
-
Add isopropylmagnesium chloride (i-PrMgCl) (1.1 equiv.) dropwise to the solution.
-
Heat the reaction mixture to 66 °C and stir for 36 hours. The reaction progress can be monitored by GC analysis of quenched aliquots.
-
Once the deprotonation is complete (typically >85% conversion), cool the reaction mixture to 0 °C.
-
Slowly add a solution of the desired electrophile (e.g., phthalic anhydride, 1.2 equiv.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Perform a standard aqueous workup and purify the product by column chromatography or recrystallization.
-
-
Expected Outcome: This procedure should yield the 2,4-disubstituted thiophene product with high regioselectivity (>40:1).[1]
Protocol 2: Selective Mono-Arylation of 3,4-Dibromothiophene via Suzuki-Miyaura Coupling
Adapted from general principles for selective Suzuki couplings.[6]
This protocol provides a starting point for achieving selective mono-functionalization of 3,4-dibromothiophene.
-
Materials:
-
3,4-Dibromothiophene
-
Arylboronic acid (1.1 equiv.)
-
Pd(PPh₃)₄ (3 mol %)
-
K₃PO₄ (3.0 equiv.)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry, argon-purged Schlenk flask, add 3,4-dibromothiophene (1.0 equiv.), arylboronic acid (1.1 equiv.), K₃PO₄ (3.0 equiv.), and Pd(PPh₃)₄ (3 mol %).
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction closely by TLC or GC-MS. The goal is to maximize the formation of the mono-arylated product while minimizing the di-arylated product. This may require stopping the reaction after a few hours.
-
Once the desired conversion is reached, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Perform an aqueous workup, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the starting material, mono-arylated product, and di-arylated product.
-
-
Note on Optimization: Achieving high selectivity may require screening of catalysts, ligands, and careful control of reaction time and temperature.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,3-Functionalization of furans, benzofurans and thiophenes via magnesiation and sulfoxide–magnesium exchange - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 2,3-Functionalization of furans, benzofurans and thiophenes via magnesiation and sulfoxide-magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Polythiophene synthesis via halogen dance - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Thiophene Compounds
For researchers, scientists, and drug development professionals, establishing the purity of thiophene-containing active pharmaceutical ingredients (APIs) and intermediates is a critical, non-negotiable aspect of quality control and regulatory compliance. The choice of analytical methodology is pivotal, directly impacting the accuracy, sensitivity, and validity of purity assessments. This guide provides an in-depth comparison of two instrumental pillars of chromatographic analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of thiophene compounds. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer clear, data-driven comparisons to empower you in selecting the optimal technique for your specific analytical challenge.
The Analytical Imperative: Why Purity Matters for Thiophenes
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs. The isomeric possibilities, potential for process-related impurities, and degradation products necessitate robust analytical methods to ensure the final product is free from components that could affect its efficacy, safety, or stability. Purity analysis is not merely a qualitative check but a quantitative discipline governed by stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
At a Glance: HPLC vs. GC-MS for Thiophene Analysis
The decision between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the thiophene analyte and its potential impurities, primarily volatility and thermal stability.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in a liquid mobile phase based on differential partitioning between the mobile and stationary phases. | Separation in a gaseous mobile phase based on volatility and interaction with the stationary phase. |
| Analyte Suitability | Non-volatile, thermally labile, and high molecular weight thiophene compounds.[5] | Volatile and thermally stable thiophene compounds.[6] |
| Sample Preparation | Typically involves dissolution in a suitable solvent. | May require derivatization to increase volatility for polar thiophenes.[7] |
| Detection | Commonly UV-Vis, Diode Array (DAD), or Mass Spectrometry (LC-MS). | Primarily Mass Spectrometry (MS) for definitive identification. |
| Key Strengths | Versatility for a wide range of thiophene derivatives, including salts and polar compounds. Excellent for chiral separations.[8][9][10][11] | High sensitivity, excellent separation efficiency for complex mixtures of volatile compounds, and definitive structural information from mass spectra.[6][12] |
| Potential Challenges | Lower resolution for some highly complex mixtures compared to capillary GC. | Not suitable for non-volatile or thermally unstable compounds. Potential for thermal degradation of sensitive thiophenes in the injector. |
Deep Dive: High-Performance Liquid Chromatography (HPLC) for Thiophene Purity
HPLC is often the workhorse for purity analysis in pharmaceutical settings due to its broad applicability to the diverse range of compounds encountered in drug development.[8][9]
The "Why": Causality in HPLC Method Development for Thiophenes
-
Reversed-Phase Chromatography: This is the most common mode for thiophene analysis. The non-polar nature of the thiophene ring lends itself well to retention on a non-polar stationary phase (like C18), with elution controlled by a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[9][13] This choice is foundational for separating the parent thiophene from more polar or less polar impurities.
-
Column Selection (C18): A C18 (octadecylsilane) column is the default starting point due to its versatility and robust performance in separating a wide range of moderately non-polar compounds like thiophenes.[8] The particle size (e.g., 5 µm) is a trade-off between efficiency and backpressure, with smaller particles offering higher resolution.
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to water is critical. A higher percentage of organic solvent will decrease retention, causing compounds to elute faster. Gradient elution, where the mobile phase composition is changed over time, is often employed to resolve complex mixtures of impurities with a wide range of polarities.[14]
-
UV Detection: Thiophene rings contain a chromophore that absorbs UV light, making UV detection a simple, robust, and widely applicable detection method.[9] A Diode Array Detector (DAD) is particularly powerful as it provides spectral information, which can help in peak tracking and purity assessment. The detection wavelength is typically set at the absorbance maximum of the main thiophene compound to maximize sensitivity.[8]
Experimental Workflow: HPLC Purity Assessment
Caption: A typical experimental workflow for HPLC purity analysis of thiophene compounds.
Detailed Protocol: HPLC Purity of a Hypothetical Thiophene API
This protocol is a self-validating system, incorporating system suitability tests as mandated by pharmacopeias like the USP and EP.[14][15][16][17][18][19][20][21][22][23]
1. Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or λmax of the API)
-
Injection Volume: 10 µL
3. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the thiophene reference standard and dissolve in 100.0 mL of diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the thiophene sample and dissolve in 25.0 mL of diluent.
4. System Suitability Test (SST):
-
Inject the standard solution five replicate times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing factor (Asymmetry) of the main peak between 0.8 and 1.5.
-
Theoretical plates (N) > 2000.
-
Rationale: SST ensures the chromatographic system is performing adequately for the analysis, providing confidence in the results.
-
5. Procedure:
-
Once the SST passes, inject the sample solution in duplicate.
-
Integrate all peaks with an area greater than 0.05% of the main peak area.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of API peak / Total area of all peaks) x 100
-
Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS) for Thiophene Purity
GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds, offering high resolution and definitive identification through mass spectrometry.[12][24][25][26]
The "Why": Causality in GC-MS Method Development for Thiophenes
-
Volatility Requirement: The fundamental principle of GC requires that the analyte be volatile and thermally stable.[6] This is the primary consideration. Simple, low-molecular-weight thiophenes are often amenable to direct GC analysis.
-
Derivatization: For thiophenes with polar functional groups (e.g., -COOH, -OH), which are non-volatile, derivatization is necessary.[7][27][28] Silylation is a common technique where an active hydrogen is replaced with a non-polar trimethylsilyl (TMS) group, increasing volatility.[7] This chemical modification makes an otherwise non-GC-amenable compound suitable for analysis.
-
Column Selection (e.g., DB-5ms): A non-polar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point. This phase separates compounds primarily based on their boiling points, which is a logical approach for a volatility-based separation technique.
-
Temperature Programming: A temperature gradient is almost always used in GC for impurity analysis. Starting at a lower temperature allows for the separation of highly volatile impurities. Ramping up the temperature then elutes less volatile components in a reasonable time frame, ensuring sharp peaks.
-
Mass Spectrometric Detection: MS is the gold standard for detection in GC. It provides a mass spectrum for each eluting peak, which is a molecular fingerprint. This allows for the positive identification of known impurities by library matching and the tentative identification of unknown impurities based on their fragmentation patterns. The presence of a characteristic sulfur isotope pattern (a small M+2 peak) can help confirm the presence of a thiophene ring.[25][26]
Experimental Workflow: GC-MS Purity Assessment
Caption: A typical experimental workflow for GC-MS purity analysis of volatile thiophene compounds.
Detailed Protocol: GC-MS Purity of a Volatile Thiophene Derivative
This protocol is designed for a thermally stable, volatile thiophene that does not require derivatization.
1. Instrumentation:
-
GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
2. Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
3. Solution Preparation:
-
Solvent: Dichloromethane (DCM) or other suitable volatile solvent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the thiophene sample and dissolve in 10.0 mL of DCM.
4. System Suitability Test (SST):
-
Inject a known standard or the sample solution six times.
-
Acceptance Criteria:
-
RSD of the peak area ≤ 5.0%.
-
Peak shape should be symmetrical.
-
Signal-to-noise ratio of a known low-level impurity should be >10.
-
Rationale: Ensures the injector, column, and detector are all functioning correctly and providing reproducible results.
-
5. Procedure:
-
After the SST is met, inject the sample solution.
-
Acquire the total ion chromatogram (TIC).
-
Integrate all peaks.
-
For each impurity peak, examine the mass spectrum and compare it to a spectral library (e.g., NIST) for identification.
-
Calculate purity by the area percent method from the TIC.
Quantitative Performance Comparison
The following table summarizes typical performance characteristics, which must be established during method validation as per ICH Q2(R1) guidelines.[1][4]
| Performance Metric | HPLC-UV/DAD | GC-MS |
| Specificity | Demonstrated by peak purity analysis (DAD) and resolution from known impurities. | High, based on unique mass spectra for each component. |
| Limit of Quantitation (LOQ) | Typically 0.05-0.1% for impurities. | Can reach lower levels (ppm or ppb) for certain compounds.[24] |
| Linearity (R²) | Typically >0.999 over the specified range. | Typically >0.995 over the specified range. |
| Precision (RSD) | Repeatability: <1.0%; Intermediate Precision: <2.0%. | Repeatability: <5.0%; Intermediate Precision: <10.0%. |
| Accuracy (% Recovery) | Typically 98.0-102.0% for API assay. | Typically 90.0-110.0% for impurity spiking studies. |
Decision Framework: Choosing the Right Tool for the Job
The selection of an analytical technique requires a logical, stepwise evaluation of the analyte and the analytical requirements.
Caption: Decision tree for selecting an analytical method for thiophene purity.
Conclusion: A Symbiotic Approach
In a comprehensive drug development program, HPLC and GC-MS are not competitors but complementary tools.[5] HPLC is the undisputed choice for a vast array of thiophene-based APIs, particularly non-volatile solids, salts, and chiral molecules.[8][10][29] Its robustness and versatility make it ideal for routine quality control. GC-MS, on the other hand, provides unparalleled sensitivity and specificity for volatile impurities, such as residual solvents or volatile starting materials, which might be missed or co-elute in an HPLC run.[6]
Ultimately, the choice must be guided by a thorough understanding of the molecule's properties and the specific questions the analysis seeks to answer. The methods must be rigorously validated to ensure they are fit for purpose, providing trustworthy data that underpins the safety and efficacy of the final pharmaceutical product.
References
- 1. database.ich.org [database.ich.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
- 15. usp.org [usp.org]
- 16. <621> CHROMATOGRAPHY [drugfuture.com]
- 17. agilent.com [agilent.com]
- 18. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 19. Chromatography [usp.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. scribd.com [scribd.com]
- 22. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy [gmp-compliance.org]
- 23. drugfuture.com [drugfuture.com]
- 24. Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario [mdpi.com]
- 29. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Comparative Biological Activity Screening of Novel Thiophene-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Thiophene Scaffold
Thiophene, a five-membered sulfur-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The structural flexibility of the thiophene ring allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance therapeutic efficacy and selectivity.[4] This guide provides a comprehensive framework for the comparative biological activity screening of novel thiophene-based compounds, offering field-proven insights and detailed experimental protocols to empower researchers in the identification of promising new drug candidates.
The rationale for focusing on thiophene derivatives stems from their proven track record in clinically approved drugs and their potential to address unmet medical needs. For instance, drugs like the anti-inflammatory agent Tinoridine and the anticancer drug Raltitrexed feature a thiophene core, highlighting the therapeutic relevance of this heterocyclic system.[1][5] By systematically evaluating novel thiophene analogs against established standards, we can identify compounds with superior potency, selectivity, and safety profiles.
Experimental Workflow for Comparative Biological Activity Screening
A rigorous and systematic approach is paramount for the successful screening of novel compounds. The following workflow outlines a comprehensive strategy for evaluating the antimicrobial, anticancer, and anti-inflammatory activities of a library of new thiophene-based derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [ouci.dntb.gov.ua]
A Researcher's Guide to Predicting the Reactivity of Substituted Thiophenes: A DFT-Based Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding and predicting the reactivity of substituted thiophenes is paramount. These sulfur-containing heterocycles are key pharmacophores in numerous blockbuster drugs, and their reactivity dictates metabolic stability, synthetic accessibility, and potential off-target effects. While classical organic chemistry principles provide a foundational understanding, modern computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, quantitative lens to dissect and predict their chemical behavior with remarkable accuracy.
This guide provides an in-depth, comparative analysis of using DFT calculations to predict the reactivity of substituted thiophenes. We will delve into the theoretical underpinnings, compare DFT with alternative computational and experimental methods, provide a detailed protocol for performing these calculations, and showcase how to interpret the results to drive rational molecular design.
The Power of a Computational Microscope: Why Use DFT for Reactivity Prediction?
At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The central tenet of DFT is that the properties of a molecule, including its reactivity, are determined by its electron density. By solving the Kohn-Sham equations, we can obtain the electron density and, from it, a wealth of information about how a molecule will behave in a chemical reaction.
For substituted thiophenes, DFT allows us to move beyond qualitative predictions based on Hammett parameters and gain a quantitative understanding of how different substituents influence the electron distribution within the thiophene ring. This, in turn, allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, the activation energies of reactions, and the relative stabilities of intermediates and products.[1][2]
A Comparative Landscape: DFT vs. Other Predictive Methods
While DFT is a powerful tool, it is essential to understand its place within the broader landscape of reactivity prediction methods. The choice of method often involves a trade-off between accuracy and computational cost.
Computational Alternatives to DFT
| Method | Principle | Advantages | Disadvantages | Applicability to Substituted Thiophenes |
| Semi-Empirical Methods (e.g., PM6, PM7) | Approximate solutions to the Hartree-Fock equations using parameters derived from experimental data. | Very fast, suitable for large molecules and high-throughput screening. | Less accurate than DFT, parametrization may not be optimal for all systems. | Useful for initial, rapid screening of large libraries of thiophene derivatives to identify promising candidates for further DFT analysis.[3] |
| Ab Initio Methods (e.g., MP2, CCSD(T)) | Solve the Schrödinger equation without empirical parameters, using a hierarchical series of approximations. | High accuracy, considered the "gold standard" for small molecules. | Extremely computationally expensive, often intractable for molecules the size of typical drug candidates. | Primarily used for benchmarking DFT results on small, model thiophene systems to validate the chosen functional and basis set.[4][5][6] |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Can model dynamic processes, solvent effects, and conformational changes. | Does not directly provide information about electronic reactivity; often coupled with quantum mechanics (QM/MM) for this purpose. | Useful for studying the conformational preferences of flexible substituents on the thiophene ring and how they might influence access to the reactive sites.[7] |
Experimental Benchmarks for Reactivity
Computational predictions are only as good as their ability to reflect reality. Therefore, it is crucial to compare DFT-derived data with experimental observations.
| Experimental Method | Principle | Data Obtained | Comparison with DFT |
| Kinetic Studies of Electrophilic Substitution | Measures the rate of reaction of a series of substituted thiophenes with a common electrophile (e.g., nitrating or brominating agent). | Reaction rate constants (k), which can be used to determine relative reactivity. | DFT can calculate the activation energies (ΔG‡) for the reaction, which are inversely related to the logarithm of the reaction rate. A good correlation between calculated ΔG‡ and experimental log(k) validates the computational model.[8][9] |
| pKa Measurements | Determines the acid dissociation constant of a protonated thiophene or a substituent on the ring. | pKa values, which quantify the acidity or basicity of different sites on the molecule. | DFT can calculate the free energy change (ΔG) of the deprotonation reaction, from which the pKa can be predicted. Comparing calculated and experimental pKa values is an excellent way to assess the accuracy of the DFT method in describing the electronic effects of substituents.[10][11] |
| Product Ratio Analysis | Experimentally determines the ratio of different isomers formed in a reaction. | The relative abundance of reaction products. | DFT can calculate the relative energies of the transition states leading to each product. According to transition state theory, the product ratio is determined by the difference in these transition state energies.[12][13][14] |
Quantitative Comparison: A Case Study of C-H Alumination of Substituted Thiophenes
A study on the palladium-catalyzed C-H alumination of thiophenes provides an excellent example of the synergy between DFT and experimental work.[12][13][14]
| Substituted Thiophene | Experimental Outcome | DFT Prediction |
| Thiophene | C2-alumination | C2-alumination is kinetically and thermodynamically favored. |
| 2-Methylthiophene | C5-alumination | C5-alumination is the most favorable pathway. |
| 3-Methylthiophene | C2- and C5-alumination | Both C2 and C5 pathways are energetically accessible. |
The strong agreement between the experimentally observed product distributions and the DFT-predicted reaction pathways underscores the predictive power of this computational approach.
Key DFT Descriptors for Predicting Thiophene Reactivity
Several key descriptors derived from DFT calculations are particularly useful for predicting the reactivity of substituted thiophenes.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to Frontier Molecular Orbital (FMO) theory.
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity to react with electrophiles. The spatial distribution of the HOMO can indicate the most likely sites for electrophilic attack.
-
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack. The location of the LUMO can pinpoint the sites most likely to be attacked by a nucleophile.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution.
-
Red Regions (Negative Potential): Indicate areas of high electron density, which are attractive to electrophiles.
-
Blue Regions (Positive Potential): Indicate areas of low electron density (electron-deficient), which are susceptible to nucleophilic attack.
-
Green/Yellow Regions (Neutral Potential): Represent areas of relatively neutral charge.
MEP maps are incredibly intuitive for identifying the most electron-rich and electron-poor regions of a substituted thiophene.
Fukui Functions
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed.
-
f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack). A higher value suggests a more favorable site for nucleophilic attack.
-
f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack). A higher value points to a more reactive site for electrophiles.
-
f0(r): Indicates the susceptibility of a site to radical attack.
Condensed Fukui functions simplify this by providing a single value for each atom in the molecule, making it easier to rank the reactivity of different positions on the thiophene ring.[15][16]
A Step-by-Step Protocol for DFT-Based Reactivity Prediction of a Substituted Thiophene
This protocol outlines the general workflow for predicting the reactivity of a model compound, 2-nitrothiophene, using DFT.
Software Requirements:
-
A molecular modeling and visualization software (e.g., GaussView, Avogadro, Chemcraft).
-
A quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).
-
Software for analyzing output files and generating reactivity descriptors (can be built-in to the quantum chemistry package or a separate program like Multiwfn).
Workflow Diagram:
Caption: Workflow for DFT-based reactivity prediction of a substituted thiophene.
Detailed Steps:
-
Molecular Structure Generation:
-
Using a molecular builder, construct the 3D structure of 2-nitrothiophene.
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Set up a DFT calculation to optimize the geometry of the molecule. A common and reliable choice for this is the B3LYP functional with the 6-31G(d) basis set.
-
The input file for a program like Gaussian would specify the coordinates, the level of theory (e.g., #p B3LYP/6-31G(d) opt), the charge (0), and the spin multiplicity (1 for a closed-shell molecule).
-
Run the calculation.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization (#p B3LYP/6-31G(d) freq).
-
Confirm that the output shows no imaginary frequencies. The presence of imaginary frequencies indicates that the optimized structure is a transition state, not a minimum energy structure, and the geometry optimization needs to be redone.
-
-
Single-Point Energy and Wavefunction Calculation:
-
Using the optimized geometry, perform a single-point energy calculation with a larger basis set for more accurate electronic properties (e.g., #p B3LYP/6-311+G(d,p) pop=full). The pop=full keyword requests the necessary information for population analysis and generating orbitals.
-
This calculation will generate a checkpoint file (.chk or .gbw) containing the wavefunction.
-
-
Generation and Analysis of Reactivity Descriptors:
-
HOMO/LUMO: Visualize the HOMO and LUMO from the checkpoint file using your visualization software. Note their energies and spatial distributions.
-
MEP Map: Use your visualization software or a dedicated tool to generate the MEP map on the electron density surface. Identify the red (electron-rich) and blue (electron-poor) regions.
-
Fukui Functions: To calculate condensed Fukui functions, you will need to perform two additional single-point energy calculations on the optimized neutral geometry: one for the cation (charge +1) and one for the anion (charge -1). The electron populations of each atom from the neutral, cationic, and anionic calculations are then used to calculate f+ and f- for each atom.[17][18][19]
-
Interpretation of Results for 2-Nitrothiophene:
-
The electron-withdrawing nitro group is expected to lower both the HOMO and LUMO energies compared to unsubstituted thiophene.
-
The MEP map will likely show a significant region of positive potential (blue) around the carbon atoms of the thiophene ring, particularly C5, making them susceptible to nucleophilic attack. The oxygen atoms of the nitro group will be strongly negative (red).
-
The Fukui functions will quantitatively confirm the most likely sites for attack. We would predict that the f+ values will be highest on the ring carbons, while the f- values will be low, indicating a deactivated ring towards electrophilic substitution.
Logical Relationships of Reactivity Descriptors
The various DFT-derived descriptors are not independent but are logically interconnected, all stemming from the fundamental electronic structure of the molecule.
Caption: Interrelationship of DFT-derived reactivity descriptors.
Conclusion: A Predictive Paradigm for Thiophene Chemistry
DFT calculations provide a robust and versatile framework for predicting the reactivity of substituted thiophenes. By leveraging descriptors such as HOMO/LUMO energies, molecular electrostatic potential maps, and Fukui functions, researchers can gain deep insights into the electronic factors that govern chemical reactions. When benchmarked against experimental data, DFT has proven to be a reliable predictive tool, enabling the rational design of novel thiophene-based molecules with desired reactivity profiles. As computational resources become more accessible, the integration of DFT into the workflow of synthetic chemists and drug discovery scientists will undoubtedly accelerate the pace of innovation.
References
- 1. Density functional theory study of thiophene desulfurization and conversion of desulfurization products on the Ni(111) surface and Ni55 cluster: implication for the mechanism of reactive adsorption desulfurization over Ni/ZnO catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benchmarking semiempirical and DFT methods for the interaction of thiophene and diethyl sulfide molecules with a Ti(OH)4(H2O) cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ab initio molecular dynamics of thiophene: the interplay of internal conversion and intersystem crossing - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Electrophilic substitution on the thiophen ring. Part III. Kinetics and mechanism of hydrogen exchange in acidic media - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. afit.edu [afit.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Heteroaryl Iodides
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving heterocyclic scaffolds is a cornerstone of modern synthesis. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose. However, the diverse array of available palladium catalysts and ligands can present a bewildering landscape. This guide provides an in-depth comparative analysis of common palladium catalyst systems for the cross-coupling of heteroaryl iodides, supported by experimental data, to empower you in making informed decisions for your synthetic challenges.
The Challenge of Heteroaryl Iodides
Heteroaryl iodides are valuable substrates in cross-coupling reactions due to the high reactivity of the carbon-iodine bond. However, the nature of the heterocyclic ring can introduce specific challenges. Electron-rich heterocycles can coordinate to the palladium center, potentially inhibiting catalysis. Conversely, electron-deficient heterocycles can undergo facile oxidative addition but may present challenges in other steps of the catalytic cycle. The choice of the palladium catalyst, particularly the ligand, is therefore critical to navigate these electronic effects and achieve high efficiency.[1][2]
Understanding the Palladium Catalytic Cycle
A foundational understanding of the catalytic cycle is paramount to appreciating the nuances of different catalyst systems. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
In-situ reaction monitoring of Suzuki couplings using spectroscopic techniques
An In-Depth Guide to In-situ Spectroscopic Monitoring of Suzuki Coupling Reactions
For researchers, process chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its efficiency and broad applicability have cemented its role in the synthesis of pharmaceuticals, advanced materials, and fine chemicals.[1][2] However, optimizing these complex catalytic cycles, ensuring reaction completion, and identifying potential side reactions or intermediates demand a deeper level of process understanding.[3] This is where Process Analytical Technology (PAT), particularly in-situ spectroscopic monitoring, becomes transformative.[4][5]
This guide provides a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Raman, and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR)—for the real-time, in-situ monitoring of Suzuki coupling reactions. By moving beyond traditional offline analysis, which relies on extracting, quenching, and preparing samples, in-situ methods offer a continuous stream of data directly from the reacting vessel, providing unparalleled insight into reaction kinetics, mechanisms, and overall performance.[3][6]
The Imperative for Real-Time Monitoring
The Suzuki-Miyaura reaction, while robust, involves a delicate interplay between the catalyst, substrates, base, and solvent.[7] Factors like catalyst activation, intermediate formation, and potential side reactions such as protodeboronation or homocoupling can significantly impact yield and purity.[8] Traditional offline analysis (e.g., TLC, GC/MS, HPLC) provides only discrete snapshots in time.[9] This approach is often too slow to capture transient intermediates or rapid kinetic events and involves invasive sampling that can perturb the reaction environment.[3]
In-situ monitoring provides a continuous, non-invasive window into the reaction, enabling:
-
Kinetic Profiling: Accurately determine reaction rates, induction periods, and endpoint.
-
Mechanistic Insight: Identify and track the concentration of reactants, intermediates, products, and byproducts in real-time.[5]
-
Process Optimization: Rapidly assess the impact of varying reaction parameters (temperature, catalyst loading, base) to identify optimal conditions.
-
Enhanced Safety and Control: Monitor reaction progression to prevent runaway reactions and ensure consistent product quality.
The choice of a spectroscopic tool for monitoring a Suzuki coupling depends on the specific information required, the nature of the reaction medium, and practical considerations like cost and ease of implementation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for in-situ reaction monitoring due to its exceptional structural elucidation capabilities and inherent quantitative nature.[10][11] By tracking changes in the chemical shifts and integrals of specific nuclei (¹H, ¹⁹F, ³¹P, ¹¹B), one can unambiguously identify and quantify each species in the reaction mixture over time.[12]
Principle of Operation: The reaction is typically conducted directly within an NMR tube placed inside the spectrometer. A series of spectra are acquired automatically over the course of the reaction, creating a time-resolved dataset.[12] Modern benchtop NMR spectrometers have made this technique more accessible for standard laboratory use, sometimes avoiding the need for expensive deuterated solvents by locking onto a proton signal.[10][11]
Advantages:
-
High Specificity: Provides detailed structural information, making it excellent for identifying unknown intermediates or byproducts.
-
Quantitative Accuracy: The signal integral is directly proportional to the molar concentration, allowing for straightforward quantification without extensive calibration.[11]
-
Versatility: Can monitor various nuclei, offering multiple windows into the reaction. For instance, ¹⁹F NMR is highly effective for reactions involving fluorinated substrates, as the signals appear in a clear spectral region with no background.[10]
Limitations:
-
Lower Sensitivity: Compared to vibrational spectroscopy, NMR is less sensitive, requiring higher concentrations of reactants and longer acquisition times for each data point.
-
Time Resolution: The need for multiple scans to achieve adequate signal-to-noise can limit the time resolution, making it less suitable for very fast reactions.[12]
-
Practical Constraints: Running reactions inside a high-field NMR spectrometer requires specialized equipment. While benchtop systems are more convenient, they offer lower resolution. Biphasic or heterogeneous reactions can also be challenging to monitor due to phase separation and sample spinning issues.[13]
Raman Spectroscopy
Raman spectroscopy is a light-scattering technique that provides a molecular fingerprint by probing vibrational modes. It is particularly well-suited for monitoring Suzuki couplings because it is highly sensitive to the formation and disappearance of non-polar bonds, such as the C-C bond in the biaryl product.[14]
Principle of Operation: A monochromatic light source (laser) illuminates the sample, and the scattered light is collected. While most light is scattered elastically (Rayleigh scattering), a small fraction is scattered inelastically (Raman scattering), with the frequency shifts corresponding to the vibrational frequencies of the molecules.[14] For in-situ monitoring, a fiber-optic probe can be immersed directly into the reaction vessel.[15]
Advantages:
-
Excellent for Aqueous Media: Water is a very weak Raman scatterer, making this technique ideal for Suzuki couplings performed in aqueous or biphasic systems where IR spectroscopy would be hindered by strong water absorbance.[16][17]
-
Minimal Sample Preparation: The ability to use fiber-optic probes allows for direct, non-invasive measurement in standard glassware or reactors, even under harsh conditions like microwave irradiation.[15][18]
-
High Sensitivity to Key Bonds: Raman is particularly sensitive to homo-nuclear bonds (C-C, C=C), making it excellent for tracking both the consumption of aryl halides and the formation of the biaryl product.[8][14]
-
Enhanced Sensitivity (SERS): Surface-Enhanced Raman Spectroscopy (SERS) can be used to dramatically increase signal intensity, allowing for the detection of low-concentration species at catalyst surfaces.[19][20]
Limitations:
-
Fluorescence Interference: A significant drawback is that fluorescence from the sample or impurities can overwhelm the weaker Raman signal, making analysis impossible.[14][16] This can sometimes be mitigated by changing the laser excitation wavelength.
-
Lower Intrinsic Signal: Raman scattering is an inherently weak phenomenon, which can necessitate higher catalyst or reactant concentrations for clear signal detection.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a form of infrared spectroscopy that has become a workhorse for in-situ reaction monitoring in both academic and industrial settings.[21] It provides real-time information on the concentration of functional groups within a reaction.
Principle of Operation: An ATR probe, typically made of a high-refractive-index crystal (like diamond or silicon), is inserted into the reaction mixture.[22] An internal IR beam is directed through the crystal, where it undergoes total internal reflection at the crystal/sample interface. This reflection creates an "evanescent wave" that penetrates a few microns into the reaction medium.[22][23] Molecules within this penetration depth absorb the IR radiation at their characteristic vibrational frequencies, and the attenuated light is then directed to a detector.[21]
Advantages:
-
Broad Applicability: Tracks changes in the concentration of most organic functional groups, allowing for simultaneous monitoring of multiple reactants and products.[24]
-
High Sensitivity and Speed: Provides high-quality spectra rapidly, enabling excellent time resolution for tracking fast kinetic events.
-
Robust and Easy to Implement: Commercial ATR probes are robust to a wide range of chemical environments and can be easily fitted into standard laboratory reactors.[6]
Limitations:
-
Water Interference: Water has very strong IR absorbance bands, which can obscure large regions of the spectrum, making FTIR less suitable for aqueous reaction systems compared to Raman.[14]
-
Probe Fouling: In heterogeneous or slurry-based reactions, solid particles can coat the surface of the ATR crystal, interfering with the measurement.
-
Limited to Liquid Phase: The evanescent wave only probes the region immediately adjacent to the probe surface, so it primarily measures species in the solution phase.[23]
Comparative Summary of Spectroscopic Techniques
| Feature | NMR Spectroscopy | Raman Spectroscopy | ATR-FTIR Spectroscopy |
| Information Provided | Detailed structural, unambiguous quantitative, kinetic | Vibrational (molecular fingerprint), kinetic, semi-quantitative | Vibrational (functional groups), kinetic, quantitative (with calibration) |
| Sensitivity | Low to Moderate | Moderate (High with SERS) | High |
| Selectivity | Very High (structurally specific) | High (specific vibrational modes) | Moderate to High |
| Common Interferences | Solvent signals (if not deuterated), magnetic field inhomogeneity | Sample fluorescence | Strong solvent absorption (especially water), suspended solids |
| Setup Complexity | High (requires spectrometer); Moderate for benchtop systems | Moderate (probe alignment) | Low to Moderate (probe insertion) |
| Aqueous Media | Possible with solvent suppression | Excellent | Challenging |
| Key Advantage | Unambiguous structural identification and quantification.[10][11] | Low interference from water; ideal for C-C bond monitoring.[16][17] | Broad applicability, high sensitivity, and excellent time resolution.[21] |
| Key Limitation | Lower sensitivity and time resolution.[12] | Potential for overwhelming fluorescence interference.[14] | Strong interference from water; probe can foul.[14] |
Visualizing the In-Situ Monitoring Workflow
A generalized workflow for implementing in-situ spectroscopic monitoring for a Suzuki coupling reaction can be visualized as follows. This process highlights the key stages from initial setup to final data interpretation, forming a feedback loop for process optimization.
Caption: General workflow for in-situ monitoring of Suzuki coupling reactions.
Experimental Protocol: Monitoring a Suzuki Coupling with In-Situ ATR-FTIR
This protocol provides a representative methodology for monitoring the palladium-catalyzed Suzuki coupling of 4-bromoacetophenone with phenylboronic acid.
1. Materials and Equipment:
-
Jacketed laboratory reactor (e.g., 250 mL) with overhead stirrer, temperature probe, and condenser.
-
In-situ ATR-FTIR spectrometer with a diamond or silicon probe.
-
4-bromoacetophenone, phenylboronic acid, palladium acetate (Pd(OAc)₂), SPhos (ligand), potassium carbonate (K₂CO₃), and toluene/water solvent mixture.
2. Reactor Setup and Preparation:
-
Assemble the reactor system under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully insert the ATR-FTIR probe through a port in the reactor lid, ensuring the probe tip is fully immersed in the reaction volume but does not interfere with the stirrer.
-
Charge the reactor with 4-bromoacetophenone (1.0 eq), phenylboronic acid (1.2 eq), SPhos (0.02 eq), and K₂CO₃ (2.0 eq).
-
Add the toluene and water solvent mixture (e.g., 10:1 v/v).
3. Data Acquisition Setup:
-
Before starting the reaction, collect a background spectrum of the initial mixture at the starting temperature (e.g., 25°C). This spectrum will be automatically subtracted from all subsequent spectra.
-
Set the data collection parameters. A typical setup would be to collect one spectrum every 60 seconds, with each spectrum being an average of 32 scans over a range of 4000-650 cm⁻¹.
-
Identify key spectral bands to monitor. For example:
-
Disappearance of a C-Br stretch from 4-bromoacetophenone.
-
Appearance of a new C-C stretching band from the biaryl product (e.g., around 1600 cm⁻¹).[8]
-
Changes in the carbonyl (C=O) stretch of the acetophenone moiety.
-
4. Reaction Monitoring:
-
Begin stirring and start spectral data collection.
-
Add the Pd(OAc)₂ catalyst (0.01 eq) to the mixture to initiate the reaction.
-
Heat the reactor to the desired temperature (e.g., 80°C) and monitor the temperature profile alongside the spectral data.
-
Continue collecting data until the reaction reaches completion, as indicated by the stabilization of the key spectral peaks (i.e., the reactant peak disappears and the product peak no longer increases).
5. Data Analysis:
-
Use the spectrometer software to create trend plots of the absorbance (or peak area) of the identified reactant and product bands versus time.
-
This plot directly represents the kinetic profile of the reaction.
-
For quantitative analysis, a calibration curve can be created by correlating the peak area of the product to concentrations determined from offline HPLC samples taken at various time points.[25] This allows the real-time spectral data to be converted into real-time concentration data.
Conclusion
The in-situ monitoring of Suzuki-Miyaura coupling reactions using spectroscopic techniques offers a profound advantage over traditional analytical methods. It transforms the reaction vessel from a "black box" into a well-understood, controllable system.
-
NMR provides unparalleled structural detail and quantitative accuracy, making it ideal for deep mechanistic investigations.
-
Raman spectroscopy excels in its ability to non-invasively monitor reactions in aqueous media and is highly sensitive to the key bond-forming events.
-
ATR-FTIR stands out as a robust, sensitive, and broadly applicable tool for real-time kinetic analysis and process control in many common organic solvent systems.
By understanding the relative strengths and weaknesses of each technique, researchers and drug development professionals can select the optimal tool to accelerate process development, ensure product quality, and deepen their fundamental understanding of these vital chemical transformations. The integration of these PAT tools is not merely an analytical convenience; it is a cornerstone of modern, data-driven chemical synthesis.[26][27]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 4. Process Analytical Technology (PAT) | Bruker [bruker.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. azom.com [azom.com]
- 11. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 12. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. vapourtec.com [vapourtec.com]
- 14. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Raman Spectroscopy vs Other Spectroscopic Techniques: Comparison [eureka.patsnap.com]
- 17. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 18. Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.aip.org [pubs.aip.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. m.youtube.com [m.youtube.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. PAT Process Analytical Technology | Sartorius [sartorius.com]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of Methyl 3-amino-5-iodo-2-thiophenecarboxylate
This document provides essential procedural guidance for the safe handling and disposal of Methyl 3-amino-5-iodo-2-thiophenecarboxylate (CAS No. 942589-45-9). As a specialized heterocyclic compound frequently utilized in medicinal chemistry and materials science, its unique structure—containing both an amino group and an iodine atom—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental stewardship.
Hazard Identification and Core Chemical Profile
Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While specific hazard data for this compound is limited, a risk assessment can be effectively constructed by analyzing its structural components and data from analogous compounds.
The defining feature for waste management is the presence of iodine, which classifies this compound as a halogenated organic substance .[1][2] This classification is the primary determinant for its segregation and disposal pathway. Halogenated waste streams are typically subject to specific disposal technologies, such as high-temperature incineration, and are often more costly to manage than their non-halogenated counterparts.[1][2]
Data from structurally similar thiophene derivatives provides further insight into its potential hazards. For instance, compounds like Methyl 3-amino-5-phenylthiophene-2-carboxylate are classified as causing skin and eye irritation and may lead to respiratory irritation.[3] For shipping, this analogue is designated as a toxic solid (UN2811, Hazard Class 6.1), underscoring the need for cautious handling.[3]
Table 1: Physicochemical and Hazard Profile
| Property | Value / Information | Source(s) |
| CAS Number | 942589-45-9 | [4][5] |
| Molecular Formula | C₆H₆INO₂S | [4][6] |
| Molecular Weight | ~283.09 g/mol | [4][5] |
| Appearance | Solid (inferred) | |
| Solubility | Very slightly soluble in water (0.27 g/L at 25°C) | [4] |
| Primary Disposal Class | Halogenated Organic Waste | [1][2] |
| Inferred Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), Respiratory Irritant (STOT SE 3), Potential Toxicity | [3][7] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and waste consolidation, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.
-
Primary Engineering Control: All transfers, weighing, and commingling of this compound waste must be conducted within a certified chemical fume hood.[1] This is critical to prevent the inhalation of any fine particulates and to contain potential vapors.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant nitrile gloves. Given the potential for skin irritation, ensure gloves are inspected before use and changed frequently.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are required at all times.
-
Body Protection: A standard laboratory coat must be worn and kept fully buttoned.
-
Step-by-Step Disposal Protocol: From Benchtop to Pickup
The following protocol outlines a self-validating system for the proper segregation, accumulation, and disposal of waste containing this compound.
Step 1: Designate the Correct Waste Stream
Immediately identify any waste (pure compound, solutions, contaminated materials) as "Halogenated Organic Waste." This is the most critical decision point. Causality: Segregating halogenated from non-halogenated waste is essential for proper disposal and often significantly reduces disposal costs, as mixing them unnecessarily elevates the entire volume to a more expensive category.[1][8]
Step 2: Select a Compatible Waste Container
Choose a container that is in good condition, compatible with the waste, and has a secure, threaded cap.[9][10] For liquid waste (e.g., solutions in organic solvents), a high-density polyethylene (HDPE) or glass bottle is appropriate. For solid waste, a clearly marked pail or wide-mouth bottle should be used. Ensure the container is stored in secondary containment to mitigate spills.[1]
Step 3: Affix a Hazardous Waste Label
Before adding any waste, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[1][9]
-
Content Identification: Clearly write the full chemical name, "this compound," and any solvents or other chemicals present. Do not use abbreviations or chemical formulas.[9]
-
Composition: Maintain a running list of the constituents and their estimated percentages or volumes on the tag.[2]
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Flammable if in a flammable solvent).[1]
Step 4: Accumulate Waste Safely
-
Location: Accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[1][11]
-
Container Management: Keep the waste container tightly closed at all times, except when actively adding waste.[1][8][9] This is a primary regulatory requirement and prevents the release of vapors.
-
Incompatibility Prevention: Do NOT mix this waste with incompatible materials. Specifically avoid:
Step 5: Requesting Final Disposal
Once the container is approximately 75% full, or as per your institution's guidelines, submit a request for waste collection through your EHS department.[1] Ensure the hazardous waste tag is complete and legible before pickup.
Emergency Protocol: Spill Management
In the event of a small-scale spill within a chemical fume hood:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Ensure PPE: Confirm you are wearing the appropriate PPE (lab coat, gloves, eye protection).
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad. Do not use combustible materials like paper towels for large quantities of solvent.
-
Collect Debris: Carefully sweep or scoop the absorbed material and any contaminated debris into a sealable bag or container.[1]
-
Package and Label: Seal the container, and label it as "Hazardous Waste" detailing the spilled chemical and the absorbent material.
-
Decontaminate: Wipe down the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
Seek Assistance: For large spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.[1][9]
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper management of this compound waste.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [wap.guidechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Definitive Guide to Personal Protective Equipment for Handling Methyl 3-amino-5-iodo-2-thiophenecarboxylate
As a Senior Application Scientist, my primary goal is to empower you to work safely and effectively. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for handling Methyl 3-amino-5-iodo-2-thiophenecarboxylate. Our philosophy is that true safety comes from understanding the why behind each recommendation, enabling you to make informed decisions in any scenario. This compound, while a valuable building block, possesses a trifecta of structural motifs—a thiophene ring, an aromatic amine, and an iodo-substituent—each demanding specific safety considerations.
A Tripartite Hazard Assessment: Deconstructing the Molecule
To establish a robust safety protocol, we must first understand the inherent risks of the compound's constituent parts. While specific toxicological data for this exact molecule is limited, we can infer a reliable hazard profile by examining its structural analogs and core components.
-
The Thiophene Core: Thiophene and its derivatives are known irritants to the skin, eyes, and respiratory system.[1][2] The thiophene ring can undergo metabolic S-oxidation and epoxidation, potentially forming reactive electrophilic metabolites that contribute to cellular toxicity.[3] In the event of a fire, thiophenes can produce toxic sulfur oxide gases.[2][4]
-
The Aromatic Amine: This functional group is a common alert for potential skin irritation and sensitization. Prolonged or repeated exposure to aromatic amines can lead to allergic skin reactions.
-
The Iodinated Organic Moiety: Halogenated organic compounds warrant careful handling. The carbon-iodine bond can be labile under certain conditions, and many iodinated organics have unique disposal requirements. Improper incineration of iodine-containing waste can release iodine vapor into the environment, necessitating specialized disposal routes.[5][6]
Based on data from closely related analogs like Methyl 3-amino-2-thiophenecarboxylate and Methyl 3-amino-5-methylthiophene-2-carboxylate, a consistent hazard pattern emerges.[7][8][9]
| Hazard Classification | Target Organ(s) | Rationale & Supporting Evidence |
| Skin Irritation | Skin | Causes skin irritation. Confirmed across multiple analogs.[8][10] |
| Serious Eye Irritation | Eyes | Causes serious eye irritation. Confirmed across multiple analogs.[9][10] |
| Respiratory Irritation | Respiratory System | May cause respiratory irritation. Classified as a Specific Target Organ Toxicity (Single Exposure) hazard.[7][8] |
| Potential for Sensitization | Skin, Respiratory | Aromatic amines are a known class of sensitizers. |
| Environmental Hazard | Environment | Iodinated compounds require specific disposal to prevent environmental release.[5][6] |
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is worn, the work environment must be engineered for safety. This is the most critical step in minimizing exposure.
-
Primary Engineering Control: Chemical Fume Hood All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves as the primary barrier to protect you from inhaling dust or vapors.
-
Administrative Controls
-
Designated Area: All work with this compound should be restricted to a designated and clearly marked area within the laboratory.
-
Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS).
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are located close to the workstation.[7][10] All personnel should know their precise location and how to operate them.
-
Personal Protective Equipment (PPE) Protocol: A Head-to-Toe Mandate
PPE is the final barrier between you and the chemical. It must be selected and used correctly for every operation.
Eye and Face Protection
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles are required at all times when the compound is being handled, even in a fume hood.[11]
-
Recommended for High-Risk Tasks: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>5 g solid or >50 mL of solution) or when there is a significant risk of splashing.[11]
Skin and Body Protection
The selection of appropriate gloves is paramount. Standard thin nitrile gloves, while suitable for incidental splash protection against many chemicals, are not recommended for direct or prolonged contact with halogenated organic compounds.[12]
| Glove Type | Application | Rationale |
| Double Gloving (Recommended) | All handling | Wear a standard nitrile glove as an inner layer and a heavier-grade (e.g., >15 mil) Butyl or Viton® rubber glove as the outer layer.[13] This provides dexterity and robust chemical resistance. The outer glove protects against the halogenated compound, while the inner glove offers protection during the removal of the outer glove. |
| Heavy-Grade Nitrile (>8 mil) | Short-duration tasks, incidental contact only | Offers moderate protection for brief tasks. Must be replaced immediately upon any sign of contamination.[14] |
| Thin Disposable Nitrile (4-5 mil) | Not Recommended for primary protection | Inadequate protection against direct contact with halogenated solvents and many organic compounds. Breakthrough can occur in under a minute.[12] |
Glove Usage Protocol:
-
Inspect outer gloves for any signs of degradation or puncture before each use.
-
Don the inner nitrile glove, ensuring a snug fit.
-
Don the outer, more resistant glove over the top.
-
To remove, grasp the cuff of the outer glove on one hand with the other gloved hand and peel it off, turning it inside out.
-
Slide the fingers of your now-ungloved hand under the cuff of the remaining inner glove and peel it off, also inside out, to prevent skin contact.
-
Dispose of both pairs of gloves in the designated solid hazardous waste container immediately after the task is complete or if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is mandatory.[11]
-
Apron: A chemical-resistant apron should be worn over the lab coat when handling larger quantities or performing tasks with a high splash potential.
-
Apparel: Long pants and closed-toe, closed-heel shoes are required.[11] Avoid synthetic fabrics like polyester, which can melt and adhere to the skin in a fire.
Respiratory Protection
-
Primary Control: A chemical fume hood is the primary method of respiratory protection.
-
Secondary Control: If engineering controls are insufficient or in an emergency situation (e.g., a large spill), a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[8][15] Use of a respirator requires prior medical clearance, training, and fit-testing.[11]
dot digraph "PPE Selection Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node Definitions start [label="Assess Task with\nthis compound", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; fume_hood [label="Is the task performed\n in a certified fume hood?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; stop [label="STOP\nDo Not Proceed", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
task_type [label="What is the scale\nof the operation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
small_scale [label="Small Scale\n(e.g., <1g solid, <10mL solution)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; large_scale [label="Large Scale\n(e.g., >1g solid, >10mL solution)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
ppe_standard [label="Standard PPE Required:\n- Chemical Splash Goggles\n- Lab Coat\n- Double Gloves (Nitrile inner, Butyl/Viton outer)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppe_enhanced [label="Enhanced PPE Required:\n- Face Shield over Goggles\n- Chemical-Resistant Apron\n- Lab Coat\n- Double Gloves (Nitrile inner, Butyl/Viton outer)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> fume_hood; fume_hood -> stop [label="No"]; fume_hood -> task_type [label="Yes"];
task_type -> small_scale [label="Small"]; task_type -> large_scale [label="Large"];
small_scale -> ppe_standard; large_scale -> ppe_enhanced; } Caption: PPE selection decision workflow for handling the compound.
Operational Plan: Decontamination and Disposal
Proper decontamination and disposal are critical to prevent cross-contamination and ensure environmental safety. Iodinated waste must not be disposed of via standard drains or mixed with non-hazardous waste.[5]
Step-by-Step Decontamination Protocol
-
Work Surface: After completing work, wipe down the entire work surface inside the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. The paper towels used for cleaning must be disposed of as solid hazardous waste.
-
Equipment: All glassware and equipment must be decontaminated. Rinse with a suitable solvent to remove organic residues, collecting the rinsate as liquid hazardous waste. Then, wash thoroughly with soap and water.
-
PPE Removal: Remove all PPE before leaving the designated work area, following the glove removal protocol described above. Lab coats should not be worn outside the laboratory.
Waste Disposal Plan
All waste streams must be segregated and clearly labeled.
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Waste."
-
-
Solid Waste:
-
Collect all contaminated solid materials, including used gloves, weigh paper, and cleaning materials (paper towels, bench protectors), in a sealed plastic bag or container labeled "Solid Halogenated Organic Waste." [16]
-
-
Sharps Waste:
-
Contaminated needles, syringes, or razor blades must be placed in a designated sharps container for hazardous chemical waste.
-
dot digraph "Waste Disposal Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node Definitions start [label="Waste Generated from Handling\nthis compound", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; waste_type [label="Identify Waste Type", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
liquid [label="Liquid\n(e.g., reaction quench, solvent rinses)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; solid [label="Solid\n(e.g., gloves, weigh paper, paper towels)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; sharps [label="Sharps\n(e.g., contaminated needles)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
container_liquid [label="Dispose in\n'Halogenated Organic Liquid Waste'\nContainer", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; container_solid [label="Dispose in\n'Solid Halogenated Waste'\nContainer", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; container_sharps [label="Dispose in\n'Chemically Contaminated Sharps'\nContainer", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> waste_type; waste_type -> liquid [label="Liquid"]; waste_type -> solid [label="Solid"]; waste_type -> sharps [label="Sharps"];
liquid -> container_liquid; solid -> container_solid; sharps -> container_sharps; } Caption: Waste stream segregation and disposal workflow.
By integrating this comprehensive understanding of the molecule's hazards with robust engineering controls and meticulous PPE protocols, you can ensure a safe and productive research environment. Trust in the process, understand the risks, and always prioritize safety.
References
- 1. THIOPHENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. case.edu [case.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.nl [fishersci.nl]
- 9. Methyl 3-amino-2-thiophenecarboxylate | C6H7NO2S | CID 89652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 15. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 16. cleanchemlab.com [cleanchemlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
